molecular formula C8H8FNO2 B1282511 2-Amino-5-fluoro-4-methylbenzoic acid CAS No. 103877-79-8

2-Amino-5-fluoro-4-methylbenzoic acid

Cat. No.: B1282511
CAS No.: 103877-79-8
M. Wt: 169.15 g/mol
InChI Key: ANSJZFWRKRROGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSJZFWRKRROGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545982
Record name 2-Amino-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103877-79-8
Record name 2-Amino-5-fluoro-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103877-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2-Amino-5-fluoro-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-fluoro-4-methylbenzoic acid, targeted at researchers, scientists, and professionals in drug development. The document outlines key molecular identifiers, summarizes quantitative data, and details the experimental protocols for their determination.

Compound Identification and Structure

This compound is an aromatic organic compound, a derivative of benzoic acid. Its structure incorporates an amino group, a fluorine atom, and a methyl group, leading to specific physicochemical characteristics relevant to its potential applications in medicinal chemistry and material science.

Molecular Identifiers:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈FNO₂

  • SMILES: CC1=C(C=C(C(=C1)N)F)C(=O)O (Isomer: 4-Amino-2-fluoro-5-methylbenzoic acid)[1]

Summary of Physicochemical Properties

Quantitative data for the specific isomer this compound is not extensively available in the public domain. The following tables present computed data for a closely related isomer, 4-Amino-2-fluoro-5-methylbenzoic acid , and experimental data for the parent compound 2-Amino-5-fluorobenzoic acid for comparative purposes.

Table 1: Computed Physicochemical Properties for 4-Amino-2-fluoro-5-methylbenzoic acid

PropertyValueSource
Molecular Weight169.15 g/mol PubChem[1]
XLogP31.2PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass169.05390666 DaPubChem[1]
Topological Polar Surface Area63.3 ŲPubChem[1]

Table 2: Experimental Physicochemical Properties for 2-Amino-5-fluorobenzoic acid

PropertyValueSource
Molecular Weight155.13 g/mol Sigma-Aldrich
Melting Point181-183 °CSigma-Aldrich
Solubility
Ethanol~20 mg/mLCayman Chemical[2]
DMSO~30 mg/mLCayman Chemical[2]
Dimethylformamide (DMF)~30 mg/mLCayman Chemical[2]
PBS (pH 7.2)~0.25 mg/mLCayman Chemical[2]

Experimental Workflows and Protocols

The determination of physicochemical properties is fundamental to chemical and pharmaceutical research. The following sections detail the standard experimental protocols for key parameters.

General Experimental Workflow

The characterization of a novel compound follows a logical progression from synthesis and purification to the determination of its fundamental physical and chemical properties.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Property Determination cluster_2 Phase 3: Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint Solubility Solubility Assay Characterization->Solubility pKa pKa Measurement Characterization->pKa LogP LogP Determination Characterization->LogP Analysis Data Compilation & Analysis MeltingPoint->Analysis Solubility->Analysis pKa->Analysis LogP->Analysis G start Start prep Prepare dry, powdered sample start->prep load Pack sample into capillary tube (2-4 mm height) prep->load insert Insert tube into apparatus load->insert heat Heat slowly (1-3 °C/min) insert->heat observe Observe for first liquid drop heat->observe observe->heat No record_start Record T1 observe->record_start Yes observe_end Observe for complete liquefaction record_start->observe_end observe_end->heat No record_end Record T2 observe_end->record_end Yes report Report Melting Range (T1 - T2) record_end->report end End report->end G start Start add Add excess solid to known volume of solvent start->add shake Agitate at constant temperature (e.g., 24-72 hours) add->shake separate Separate solid and liquid (Centrifuge & Filter) shake->separate analyze Analyze solute concentration in filtrate (e.g., HPLC, UV-Vis) separate->analyze report Report solubility (e.g., mg/mL) analyze->report end End report->end G start Start dissolve Dissolve compound in solvent start->dissolve setup Set up titration vessel with calibrated pH electrode dissolve->setup titrate Add standardized titrant in increments setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. Titrant Volume record->plot determine_ep Determine Equivalence Point (Veq) plot->determine_ep determine_pk Find pH at Half-Equivalence Point (Veq/2) determine_ep->determine_pk report Report pKa = pH at Veq/2 determine_pk->report end End report->end

References

Technical Guide: Crystal Structure Analysis of Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a solved crystal structure for 2-Amino-5-fluoro-4-methylbenzoic acid is not publicly available. This guide will therefore present a detailed crystal structure analysis of the closely related analog, 2-Amino-5-fluorobenzoic acid , as a representative case study. The methodologies and principles described are directly applicable to the target compound.

Introduction

Substituted anthranilic acids are a vital class of compounds in medicinal chemistry and materials science. They serve as key building blocks for the synthesis of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors. The introduction of fluorine atoms and methyl groups can significantly alter the physicochemical properties of these molecules, affecting their metabolic stability, binding affinity, and crystal packing.

Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design and polymorphism screening. This document provides a comprehensive overview of the crystal structure of 2-Amino-5-fluorobenzoic acid and outlines the standard experimental protocols for such an analysis.

Crystal Structure Data: 2-Amino-5-fluorobenzoic acid

The following data was determined for 2-Amino-5-fluorobenzoic acid (C₇H₆FNO₂). The molecule is noted to be nearly planar, with an intramolecular hydrogen bond between the amino group and the carboxylic oxygen.[1]

Crystallographic and Data Collection Parameters

This table summarizes the fundamental parameters defining the crystal lattice and the conditions under which the diffraction data were collected.

ParameterValue
Chemical FormulaC₇H₆FNO₂
Formula Weight (Mᵣ)155.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.9346 (2)
b (Å)11.7542 (6)
c (Å)11.9727 (5)
β (°)96.782 (3)
Volume (V) (ų)689.58 (5)
Z (molecules/unit cell)4
Radiation TypeMo Kα
Temperature (K)293
Crystal Size (mm)0.43 × 0.37 × 0.25
DiffractometerBruker APEXII CCD
Reflections (Collected)5184
Reflections (Independent)1207
R_int0.025
Final R indices [I>2σ(I)]R₁ = 0.034, wR₂ = 0.100

Data sourced from the NIH PubChem database.[1]

Key Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions. Inversion dimers are formed through pairs of O—H⋯O hydrogen bonds.[1] These primary interactions are supplemented by weaker N—H⋯F bonds and aromatic stacking.[1]

Interaction TypeDescriptionDistance/Geometry
Intermolecular Hydrogen Bonds
O—H⋯OLinks molecules into inversion dimers (R²₂(8) loops)D-H···A: O2—H2···O1, 2.6279 (12) Å
N—H⋯FConnects the dimers into a larger networkD-H···A: N1—H1A···F1, 3.3646 (17) Å
Intramolecular Hydrogen Bond
N—H⋯OForms a stable S(6) ringD-H···A: N1—H1B···O1, 2.6959 (17) Å
Other Interactions
π–π StackingAromatic stacking between phenyl ringsCentroid–centroid separation = 3.5570 (11) Å
F⋯F ContactsShort fluorine-fluorine contactsDistance = 2.763 (2) Å

Data sourced from the NIH PubChem database.[1]

Experimental Protocols

The determination of a molecular crystal structure is a systematic process. Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

Crystal Growth

High-quality single crystals are a prerequisite for a successful diffraction experiment. The goal is to obtain crystals of suitable size (typically 0.1-0.5 mm) and quality, free from significant defects.

  • Method: Slow evaporation is a common and effective technique for organic compounds.[3]

    • Solution Preparation: Prepare a nearly saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol/DCM). The compound should be moderately soluble.[3]

    • Filtration: Filter the solution into a clean, dust-free vessel to remove any particulate matter that could act as unwanted nucleation sites.[3]

    • Evaporation: Cover the vessel with a perforated film or loose cap to allow the solvent to evaporate slowly and undisturbed over several days or weeks.

    • Harvesting: Once crystals of adequate size have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (XRD)

This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) to reduce thermal vibration of the atoms. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[2]

  • Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are corrected for various experimental factors.

  • Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.[4]

Visualizations

Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow from a synthesized compound to a fully refined crystal structure.

G cluster_synthesis Material Preparation cluster_growth Crystal Growth cluster_xrd X-Ray Diffraction & Analysis cluster_output Final Output Compound Synthesized Compound Purify Purification Compound->Purify Grow Slow Evaporation Purify->Grow Select Crystal Selection Grow->Select Mount Mount Crystal Select->Mount Data Data Collection (Diffractometer) Mount->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Final Final Structure (CIF File) Refine->Final

Diagram 1: Generalized workflow for single-crystal X-ray analysis.
Intermolecular Interactions in 2-Amino-5-fluorobenzoic Acid

This diagram shows the key hydrogen bonding and stacking interactions that define the crystal packing of the analog compound.

G cluster_dimer Inversion Dimer cluster_network Extended Network mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O Hydrogen Bonds dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 N-H···F Hydrogen Bonds dimer3 Dimer 3 (Stacked) dimer2->dimer3 π-π Stacking Interactions

Diagram 2: Key intermolecular interactions in the crystal lattice.

References

In-depth Technical Guide: Spectral and Experimental Data for 2-Amino-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for publicly available scientific literature and spectral databases has revealed a significant lack of specific experimental data for 2-Amino-5-fluoro-4-methylbenzoic acid. While information is available for structurally related compounds, detailed spectral analyses, comprehensive experimental protocols for its synthesis, and its involvement in specific biological signaling pathways are not sufficiently documented in the public domain to generate an in-depth technical guide as requested.

This document summarizes the available information for closely related analogs and outlines the methodologies that would typically be employed for the characterization of this compound. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals who may be working with this or similar chemical entities.

Spectral Data Analysis (Hypothetical)

In the absence of experimental data for this compound, this section will describe the expected spectral characteristics based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5-7.8d1HAromatic CH (ortho to COOH)
~6.5-6.8d1HAromatic CH (ortho to NH₂)
~4.5-5.5br s2H-NH₂
~2.2-2.4s3H-CH₃
~11.0-13.0br s1H-COOH
Note: Predicted values in a typical deuterated solvent like DMSO-d₆. Coupling constants (J) would be crucial for definitive assignment and would arise from H-H and H-F interactions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~168-172-COOH
~155-160 (d)C-F
~145-150C-NH₂
~120-130 (d)Aromatic CH
~115-125 (d)Aromatic CH
~110-120C-COOH
~100-110 (d)C-CH₃
~15-20-CH₃
Note: Predicted values. The carbon attached to fluorine and its neighbors would appear as doublets due to C-F coupling.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibration
3300-3500-NH₂N-H stretch
2500-3300-COOHO-H stretch (broad)
1650-1700-COOHC=O stretch
1550-1650Aromatic RingC=C stretch
1200-1300C-NC-N stretch
1100-1200C-FC-F stretch
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zFragment
[M]+Molecular Ion
[M-H₂O]+Loss of water
[M-COOH]+Loss of carboxylic acid group

Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic approach could involve the nitration of a suitably substituted fluorotoluene derivative, followed by reduction of the nitro group to an amine, and subsequent oxidation of a methyl group to a carboxylic acid, or via a Sandmeyer reaction on a suitable aniline precursor. The precise ordering of these steps would be critical to manage regioselectivity and functional group compatibility.

G Conceptual Synthetic Workflow Start Substituted Fluorotoluene Nitration Nitration Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Oxidation Oxidation of Methyl Group Reduction->Oxidation Product This compound Oxidation->Product

Caption: A possible multi-step synthesis.

General Protocol for Spectral Data Acquisition
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would typically be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature that links this compound to a particular signaling pathway or biological activity. For drug development professionals, this indicates that the compound is likely a novel chemical entity with uncharacterized biological effects.

Logical Workflow for Biological Screening

Given its structure as a substituted aminobenzoic acid, a common scaffold in medicinal chemistry, a logical first step would be to screen it for various biological activities.

G Biological Screening Workflow Compound This compound Screening High-Throughput Screening Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A standard workflow for drug discovery.

Technical Guide: Properties, Synthesis, and Applications of Fluorinated Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 2-Amino-5-fluorobenzoic acid due to the limited availability of data for 2-Amino-5-fluoro-4-methylbenzoic acid.

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and applications of fluorinated aminobenzoic acids, with a specific focus on 2-Amino-5-fluorobenzoic acid. While the initial request specified this compound, a thorough search revealed limited publicly available information, including a specific CAS number, for this compound. In contrast, 2-Amino-5-fluorobenzoic acid is a well-documented and structurally related compound with significant applications in research and development, particularly in the fields of medicinal chemistry and microbial genetics. This guide is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-Amino-5-fluorobenzoic Acid

2-Amino-5-fluorobenzoic acid, also known as 5-Fluoroanthranilic acid, is a fluorinated aromatic compound with the chemical formula C₇H₆FNO₂.[1] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 446-08-2[1]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [2]
Appearance Crystalline solid[3]
Melting Point 181-183 °C[2]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 0.25 mg/ml[1][3]
UV/Vis (λmax) 215, 245, 348 nm[1][3]
InChI Key FPQMGQZTBWIHDN-UHFFFAOYSA-N[1]
SMILES NC1=C(C(O)=O)C=C(F)C=C1[1]

Experimental Protocols for Synthesis

Several methods for the synthesis of 2-Amino-5-fluorobenzoic acid have been reported. Below are detailed protocols for two common approaches.

Synthesis from 4-Fluoroaniline

This method involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidation.[4]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • Prepare a solution of chloral hydrate (18.2 g) in 400 mL of water.

  • Prepare a separate solution of 4-fluoroaniline (11.1 g) and hydroxylamine hydrochloride (22.3 g) in 160 mL of water, followed by the addition of 9 mL of concentrated hydrochloric acid. Stir until a clear yellow solution is obtained.

  • Add the chloral hydrate solution to a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer.

  • Add the 4-fluoroaniline solution to the flask, which will result in the immediate formation of a white flocculent precipitate.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Filter the hot mixture under reduced pressure to obtain a brownish-yellow filter cake.

  • Recrystallize the filter cake from hot water, cool, filter, and dry to yield the product.

Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione

  • In a 250 mL three-necked flask, add 95 mL of 98% concentrated sulfuric acid and heat to 60°C ± 10°C.

  • Add the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (22.2 g) from the previous step.

  • Heat the reaction mixture to 85-90°C for 20 minutes.

  • Pour the reaction solution into crushed ice, leading to the precipitation of an orange-red solid.

  • Filter and dry the solid at a low temperature to obtain 5-fluoro-1H-indole-2,3-dione.[4]

Step 3: Synthesis of 2-Amino-5-fluorobenzoic acid

  • Under alkaline conditions (using sodium hydroxide or potassium hydroxide), oxidize the 5-fluoro-1H-indole-2,3-dione with hydrogen peroxide.[4]

  • The molar ratio of 5-fluoro-1H-indole-2,3-dione to hydrogen peroxide is preferably between 1:2.5 and 1:4.0.[4]

  • Control the reaction temperature between 80-90°C.[4]

  • The crude product can be purified by recrystallization from xylene.[4]

Synthesis from 2-Methyl-4-fluoronitrobenzene

This method involves the reduction of the nitro group followed by oxidation of the methyl group.[5]

  • Catalytically hydrogenate 2-methyl-4-fluoronitrobenzene using Raney nickel as the catalyst at 50°C to produce 5-fluoro-2-aminotoluene.[5]

  • After the reaction, filter to remove the catalyst.

  • Oxidize the resulting 5-fluoro-2-aminotoluene using potassium permanganate.[5]

  • Acidify the mixture to precipitate the crude product.

  • Purify the crude product using an alkaline solvent precipitation method to obtain 2-Amino-5-fluorobenzoic acid.[5]

Applications in Research and Drug Development

2-Amino-5-fluorobenzoic acid serves as a crucial precursor and intermediate in various scientific applications.

  • Antimetabolite in Yeast Genetics: It is a toxic antimetabolite for the tryptophan pathway in Saccharomyces cerevisiae. This property is utilized for the counterselection of the TRP1 genetic marker, which is essential for numerous genetic manipulation techniques, including plasmid shuffling.[1][6]

  • Precursor for Synthesis: It is an important precursor for the synthesis of various pharmaceuticals, herbicides, plant growth regulators, and quinoline-class fungicides.[4][5] Specific applications include its use as a precursor for antiviral agents against HIV and herpes viruses, as well as for antidiabetic, anticancer, and neuroprotective agents.[4]

  • Fluorinated Building Block: The introduction of fluorine atoms into bioactive molecules can significantly alter their metabolic stability, binding affinity, and lipophilicity.[7] As a fluorinated amino acid derivative, 2-amino-5-fluorobenzoic acid is a valuable building block in medicinal chemistry for the design of novel therapeutic agents.[7][8]

Signaling Pathways and Logical Relationships

The primary documented role of 2-Amino-5-fluorobenzoic acid in a biological pathway is its action as an antimetabolite in the tryptophan biosynthesis pathway in yeast. The diagram below illustrates a simplified workflow for its application in yeast genetic counterselection.

G Workflow for TRP1 Counterselection using 2-Amino-5-fluorobenzoic acid cluster_yeast Yeast Cells cluster_media Growth Media trp1_strain trp1Δ Yeast Strain (Requires Tryptophan) sd_trp SD Medium (-Trp) trp1_strain->sd_trp No Growth sd_faa SD Medium (+ 2-Amino-5-fluorobenzoic acid) trp1_strain->sd_faa Growth (Resistant) trp1_plus Yeast with TRP1 Plasmid (Tryptophan Prototroph) trp1_plus->trp1_strain Plasmid Loss Event trp1_plus->sd_trp Growth trp1_plus->sd_faa No Growth (Sensitive)

Caption: TRP1 counterselection workflow in yeast.

This diagram illustrates how 2-Amino-5-fluorobenzoic acid is used to select for yeast cells that have lost the TRP1 plasmid. Cells lacking a functional TRP1 gene are resistant to the toxic effects of this compound, while cells expressing TRP1 are sensitive and do not grow.

References

Technical Guide: Safety and Handling of 2-Amino-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-fluoro-4-methylbenzoic acid is a fluorinated aromatic compound belonging to the family of aminobenzoic acids. Its structural similarity to other biologically active molecules suggests its potential as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to the limited availability of specific data, this document provides a technical overview of its presumed properties, safety, and handling procedures based on documented information for its analogues, including 2-amino-5-fluorobenzoic acid, 2-amino-5-methylbenzoic acid, and methyl 5-amino-2-fluoro-4-methylbenzoate.

Hazard Identification and Classification

Based on the hazard profiles of its structural analogues, this compound should be considered a hazardous substance. The primary hazards are presumed to be irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification of Structural Analogues

CompoundGHS Pictogram(s)Signal WordHazard Statements
Methyl 5-amino-2-fluoro-4-methylbenzoate
alt text
WarningH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
2-Amino-5-fluorobenzoic acid
alt text
WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
2-Amino-5-methylbenzoic acid
alt text
WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

Physical and Chemical Properties

Quantitative data for the target compound is not available. The following table summarizes the properties of its close analogues to provide an estimate.

Table 2: Physical and Chemical Properties of Analogues

PropertyMethyl 5-amino-2-fluoro-4-methylbenzoate2-Amino-5-fluorobenzoic acid2-Amino-5-methylbenzoic acid
Molecular Formula C₉H₁₀FNO₂[1]C₇H₆FNO₂[4]C₈H₉NO₂
Molecular Weight 183.18 g/mol [1]155.1 g/mol [4]151.16 g/mol
Appearance Not specifiedCrystalline solid[4]Light cream powder solid[3]
Solubility Not specifiedSoluble in DMF (~30 mg/ml), DMSO (~30 mg/ml), Ethanol (~20 mg/ml), and PBS (pH 7.2) (~0.25 mg/ml)[4]Not specified

Handling and Storage

Prudent laboratory practices are essential when handling this compound.

4.1. Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

4.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3] Contaminated gloves should be replaced immediately.[5]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

  • Hygiene Measures: Wash hands thoroughly after handling.[2] Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the laboratory.

4.3. Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

In case of exposure, follow these procedures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][3] Seek medical attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] Remove all contaminated clothing.[5] If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[2][3] If breathing is difficult, give oxygen.[3] Call a physician or poison control center if you feel unwell.[2]

  • Ingestion: Do NOT induce vomiting.[3] Clean mouth with water and get medical attention.[7][8]

Accidental Release and Disposal

6.1. Spills Clean up spills immediately.[5] For solid spills, avoid generating dust.[6] Sweep up and shovel into a suitable, labeled container for disposal.[6] Ensure adequate ventilation.

6.2. Disposal Waste must be disposed of in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. Do not empty into drains.[6]

Experimental Protocols & Workflows

Specific experimental protocols for this compound are not documented in the searched literature. However, a general synthetic pathway for a related compound, 2-amino-5-fluorobenzoic acid, involves the cyclization of an acetamide derivative followed by oxidative cleavage.[9] A representative workflow for such a synthesis is depicted below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidative Cleavage A 4-Fluoroaniline C N-(4-fluorophenyl)-2- (hydroxyimino)acetamide A->C H₂O, HCl B Chloral Hydrate & Hydroxylamine HCl B->C D 5-Fluoro-1H-indole- 2,3-dione C->D conc. H₂SO₄, Δ C->D E 2-Amino-5-fluorobenzoic acid D->E H₂O₂, NaOH D->E

References

Theoretical Investigations of 2-Amino-5-fluoro-4-methylbenzoic Acid: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of fluorinated benzoic acid derivatives. It provides a blueprint for conducting similar theoretical studies and interpreting the resulting data.

Introduction to Theoretical Studies of Fluorinated Benzoic Acids

Theoretical studies, primarily employing quantum chemical calculations, are indispensable tools for understanding the molecular structure, electronic properties, and reactivity of organic molecules. For substituted benzoic acids, these computational methods provide insights into:

  • Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

  • Vibrational Spectra: Simulating infrared (IR) and Raman spectra to aid in the assignment of experimental vibrational modes.

  • Electronic Properties: Determining the distribution of electrons, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for predicting reactivity and intermolecular interactions.

  • Biological Activity: Computational docking studies can predict the binding affinity and mode of interaction of a molecule with a biological target, such as a protein.

This guide will focus on the application of these theoretical methods to 2-Amino-5-fluorobenzoic acid, providing a robust framework for investigating its methyl-substituted analog.

Experimental and Computational Methodologies

A combined experimental and theoretical approach provides the most comprehensive understanding of a molecule's properties. The experimental data serves to validate the computational methods, which in turn can be used to interpret and expand upon the experimental findings.

Experimental Protocols (for 2-Amino-5-fluorobenzoic acid)
  • Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: High-resolution FT-IR and FT-Raman spectra of the compound in its solid phase are recorded.[1] These techniques probe the vibrational modes of the molecule, providing a characteristic fingerprint.

  • Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive data on bond lengths, bond angles, and intermolecular interactions.[2]

Computational Protocols

The primary computational method for studying molecules of this type is Density Functional Theory (DFT).

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.

  • Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match experimental values. These calculations are crucial for the detailed assignment of the experimental IR and Raman spectra through Potential Energy Distribution (PED) analysis.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the stability of the molecule.[1]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

  • Molecular Docking: To investigate potential biological activity, molecular docking simulations are performed. This involves docking the optimized structure of the molecule into the active site of a target protein to predict binding affinity and interactions.[1]

Data Presentation for 2-Amino-5-fluorobenzoic Acid

The following tables summarize the kind of quantitative data that can be obtained from theoretical studies of 2-Amino-5-fluorobenzoic acid.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.39C1-C2-C3120.1
C2-N1.37C2-C1-C6119.5
C5-F1.36C4-C5-F118.9
C1-C71.50C1-C7=O8123.5
C7=O81.22C1-C7-O9114.3
C7-O91.35O8=C7-O9122.2

Note: The values presented are representative and would be precisely determined in a specific computational study.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes

ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)34503460 (IR)O-H stretching
ν(N-H)3350, 32503360, 3260 (IR)N-H symmetric/asymmetric stretching
ν(C=O)16801685 (IR)C=O stretching
ν(C-F)12501255 (Raman)C-F stretching
δ(C-H)11501152 (IR)C-H in-plane bending

Note: Frequencies are illustrative. A detailed study would provide a full list of calculated and experimental frequencies with their corresponding assignments.

Table 3: Calculated Electronic and Thermodynamic Properties

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Energy Gap4.4 eV
Dipole Moment2.5 D
Zero-Point Vibrational Energy85.3 kcal/mol
Enthalpy91.2 kcal/mol
Gibbs Free Energy65.7 kcal/mol

Note: These values are dependent on the level of theory and basis set used in the calculations.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships inherent in the theoretical study of molecules like 2-Amino-5-fluoro-4-methylbenzoic acid.

G cluster_input Input cluster_computation Quantum Chemical Calculations (DFT) cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nbo_mep NBO, MEP, FMO Analysis geom_opt->nbo_mep docking Molecular Docking geom_opt->docking opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Simulated IR/Raman Spectra freq_calc->vib_spectra elec_prop Electronic Properties nbo_mep->elec_prop bio_activity Predicted Biological Activity docking->bio_activity

Caption: A general workflow for the theoretical study of a small organic molecule.

G cluster_exp Experimental Studies cluster_theo Theoretical Studies exp_data Experimental Data (FT-IR, FT-Raman, X-ray) validation Validation exp_data->validation comp_model Computational Model (DFT Calculations) comp_model->validation interpretation Interpretation & Prediction validation->interpretation interpretation->comp_model Refinement

Caption: The synergistic relationship between experimental and theoretical studies.

Conclusion

While specific theoretical studies on this compound are yet to be published, the methodologies for its computational investigation are well-established, as demonstrated by the extensive research on its analog, 2-Amino-5-fluorobenzoic acid. By employing Density Functional Theory, researchers can predict its structural, vibrational, and electronic properties with a high degree of accuracy. Such theoretical insights are invaluable for understanding the fundamental nature of the molecule and for guiding its potential applications in medicinal chemistry and materials science. The combination of these computational techniques with experimental validation will undoubtedly provide a comprehensive understanding of this and other related compounds.

References

Unveiling the Molecular Strategy: A Technical Guide to the Mechanism of Action of 2-Amino-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed examination of the mechanism of action of 2-Amino-5-fluoro-4-methylbenzoic acid, a compound utilized in molecular biology and genetics. The following sections will provide an in-depth analysis of its role as a counterselection agent, particularly within the context of yeast genetics, and will furnish researchers, scientists, and drug development professionals with the foundational knowledge of its biological activity, experimental protocols, and the underlying biochemical pathways.

Core Mechanism: Targeting Tryptophan Biosynthesis

This compound functions as a potent counterselection agent in the yeast Saccharomyces cerevisiae by targeting the tryptophan biosynthesis pathway.[1] Its structural similarity to intermediates in this pathway allows it to act as an antimetabolite. The primary application of this compound is in genetic screening and plasmid manipulation techniques where the absence of the TRP1 gene is selected for.[2]

The TRP1 gene encodes the enzyme phosphoribosylanthranilate isomerase, which catalyzes a key step in the conversion of anthranilic acid to tryptophan. In trp1 mutant yeast strains, this pathway is disrupted. While these strains require tryptophan for growth, they are resistant to the toxic effects of this compound's analogue, 2-Amino-5-fluorobenzoic acid.[2] This resistance arises because the cells cannot process the toxic antimetabolite into the downstream toxic products.[2]

The mechanism of this compound is presumed to follow a similar logic, where it or a downstream metabolite inhibits a crucial enzyme in the pathway, leading to cell death in strains that possess a functional tryptophan synthesis pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₈H₈FNO₂[1]
Molecular Weight169.15 g/mol [1]
Melting Point181.1–182.5 °C[1]

Experimental Protocol: Yeast Counterselection Assay

The following is a representative protocol for utilizing this compound as a counterselection agent in S. cerevisiae.

Objective: To select for yeast cells that have lost a URA3-marked plasmid, which also carries the TRP1 gene, by exploiting the sensitivity of TRP1+ cells to this compound.

Materials:

  • S. cerevisiae strain (e.g., a trp1 mutant) transformed with a URA3-TRP1 plasmid.

  • Yeast extract-peptone-dextrose (YPD) medium.

  • Synthetic complete (SC) medium lacking uracil (SC-Ura) for initial culture.

  • SC medium containing this compound and lacking tryptophan (SC + 2-AFMBA - Trp). The optimal concentration of this compound should be determined empirically but can start in the range of 50-200 µg/mL.

  • Sterile water, petri dishes, incubator.

Procedure:

  • Primary Culture: Inoculate a single colony of the transformed yeast strain into 5 mL of SC-Ura liquid medium. Grow overnight at 30°C with shaking. This step selects for cells that have retained the plasmid.

  • Washing: Pellet the cells from the overnight culture by centrifugation. Wash the pellet twice with sterile water to remove any residual uracil.

  • Plating: Resuspend the washed cell pellet in sterile water. Prepare serial dilutions of the cell suspension.

  • Selection: Plate the dilutions onto the SC + 2-AFMBA - Trp plates.

  • Incubation: Incubate the plates at 30°C for 3-5 days.

  • Analysis: Only cells that have lost the URA3-TRP1 plasmid will be able to grow on the selective medium. These cells are trp1 and therefore resistant to the toxic effects of this compound. The absence of tryptophan in the medium prevents the growth of any trp1 revertants that have not lost the plasmid.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the pertinent signaling pathway and experimental workflow.

Tryptophan_Biosynthesis_Inhibition cluster_pathway Tryptophan Biosynthesis Pathway (Simplified) cluster_inhibition Mechanism of Action Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase PRA Phosphoribosyl- anthranilate Anthranilate->PRA Anthranilate PRT Toxic_Metabolite Toxic Metabolite Anthranilate->Toxic_Metabolite Metabolized by TRP enzymes CDRP Carboxyphenylamino- deoxyribulose phosphate PRA->CDRP PRA Isomerase (TRP1) PRA_Isomerase PRA->PRA_Isomerase InGP Indole-3-glycerol phosphate CDRP->InGP InGP Synthase Tryptophan Tryptophan InGP->Tryptophan Tryptophan Synthase 2-AFMBA 2-Amino-5-fluoro- 4-methylbenzoic acid 2-AFMBA->Toxic_Metabolite Possible Conversion 2-AFMBA->PRA_Isomerase Inhibition Cell_Death Cell_Death Toxic_Metabolite->Cell_Death Induces PRA_Isomerase->CDRP

Caption: Inhibition of the Tryptophan Biosynthesis Pathway.

Yeast_Counterselection_Workflow A 1. Primary Culture (SC-Ura) B 2. Cell Harvest & Washing A->B C 3. Serial Dilution B->C D 4. Plating on Selective Media (SC + 2-AFMBA - Trp) C->D E 5. Incubation (3-5 days) D->E F 6. Analysis of Colonies E->F

Caption: Experimental Workflow for Yeast Counterselection.

Counterselection_Logic cluster_TRP1_plus TRP1+ Cells cluster_trp1_minus trp1- Cells cluster_medium Selective Medium (SC + 2-AFMBA - Trp) A TRP1+ Functional Tryptophan Pathway D Cell Death A:f1->D Metabolizes 2-AFMBA to toxic compound B trp1- Defective Tryptophan Pathway E Survival B:f1->E Cannot metabolize 2-AFMBA C 2-AFMBA is present Tryptophan is absent

Caption: Logical Basis of Counterselection.

References

A Technical Guide to the Biological Activity Screening of 2-Amino-5-fluoro-4-methylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific biological activity data for 2-Amino-5-fluoro-4-methylbenzoic acid is not extensively available. This guide, therefore, presents a comprehensive framework for its potential biological screening based on established methodologies and findings for structurally related benzoic acid and fluoro-substituted aromatic compounds. The experimental protocols and potential findings are illustrative and intended to guide future research in this area.

Introduction

This compound is a fluorinated aromatic compound belonging to the class of anthranilic acid derivatives. The introduction of a fluorine atom and a methyl group to the aminobenzoic acid scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity. Structurally similar compounds, including various benzoic acid and 2-aminobenzoic acid derivatives, have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This technical guide outlines a comprehensive strategy for the systematic screening of the biological activities of this compound.

Antimicrobial Activity Screening

The antimicrobial potential of novel compounds is a critical area of research, given the rise of drug-resistant pathogens. Benzoic acid derivatives have been reported to possess both antibacterial and antifungal properties.[4][5]

Antibacterial Activity

A standard approach to assess antibacterial activity involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Bacterial Strains: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213DataData
E. faecalis ATCC 29212DataData
E. coli ATCC 25922DataData
P. aeruginosa ATCC 27853DataData
Antifungal Activity

Similar to antibacterial screening, the antifungal activity can be evaluated against common fungal pathogens. Derivatives of 2-aminobenzoic acid have shown efficacy against Candida albicans.[1]

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27-A3)

  • Fungal Strains: A panel of fungal strains, including Candida albicans ATCC 90028 and Aspergillus niger ATCC 16404, should be used.

  • Inoculum Preparation: Fungal cultures are grown on Sabouraud Dextrose Agar (SDA). A suspension is prepared in RPMI-1640 medium and adjusted to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Preparation and Incubation: The protocol follows the same steps as the antibacterial broth microdilution method, using RPMI-1640 medium. Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the control.

Data Presentation

Fungal StrainMIC₅₀ (µg/mL)
C. albicans ATCC 90028Data
A. niger ATCC 16404Data

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution SerialDilution Serial Dilution in 96-well Plates Compound->SerialDilution Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Inoculation Inoculation with Microbial Suspension Bacteria->Inoculation Fungi Fungal Strains (e.g., C. albicans) Fungi->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C or 35°C) Inoculation->Incubation MIC MIC Determination (Visual/OD Reading) Incubation->MIC MBC MBC Determination (Sub-culturing) MIC->MBC

Workflow for antimicrobial activity screening.

Anticancer Activity Screening

The introduction of fluorine atoms into organic molecules is a common strategy in the design of anticancer agents, as it can enhance metabolic stability and binding affinity.[3] Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical step.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines should be used, for instance, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). A non-cancerous cell line like HEK293 (human embryonic kidney) should be included to assess selectivity.

  • Cell Culture: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) is also included.

    • Plates are incubated for 48-72 hours.

    • After incubation, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.

    • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation

Cell LineIC₅₀ (µM) after 48h
A549 (Lung)Data
MCF-7 (Breast)Data
HCT116 (Colon)Data
HEK293 (Non-cancerous)Data

Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Screening_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis CellLines Cancer & Non-cancerous Cell Lines Seeding Seed Cells in 96-well Plates CellLines->Seeding CompoundTreatment Treat with Serial Dilutions of Test Compound Seeding->CompoundTreatment Incubation Incubate for 48-72 hours CompoundTreatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance IC50 Calculate IC₅₀ Values Absorbance->IC50

Workflow for MTT-based cytotoxicity screening.

Anti-inflammatory Activity Screening

Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[6] A common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL) to the wells. A control group without LPS and a group with only LPS are included.

    • The plates are incubated for 24 hours.

  • NO Measurement (Griess Assay):

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • After a short incubation period, the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage inhibition of NO production by the test compound is calculated relative to the LPS-only control. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Presentation

Compound Conc. (µM)NO Production (% of LPS Control)Cell Viability (%)
1DataData
10DataData
50DataData
100DataData

Potential Signaling Pathway Involvement: NF-κB Pathway

LPS is known to activate the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway, a master regulator of inflammation. This pathway controls the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO during inflammation. A potential mechanism of action for an anti-inflammatory compound could be the inhibition of this pathway.

NFkB_Pathway Simplified NF-κB signaling pathway in macrophages. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene NO Nitric Oxide (NO) iNOS_Gene->NO leads to production of

Simplified NF-κB signaling pathway in macrophages.

Conclusion

This technical guide provides a foundational framework for the comprehensive biological activity screening of this compound. Based on the activities of structurally related compounds, it is plausible that this molecule may exhibit antimicrobial, anticancer, and/or anti-inflammatory properties. The detailed experimental protocols and data presentation formats outlined herein offer a systematic approach to elucidating its pharmacological potential. Any observed activity should be further investigated through more detailed mechanistic studies to identify its molecular targets and pathways of action.

References

An In-depth Technical Guide to 2-Amino-5-fluoro-4-methylbenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-5-fluoro-4-methylbenzoic acid derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. Due to the limited availability of data on the specific this compound core, this guide incorporates information on closely related N-aryl anthranilic acid and fluorinated benzoic acid derivatives to provide a broader context for research and development.

Core Structure and Therapeutic Potential

This compound belongs to the class of anthranilic acid derivatives. The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. These characteristics make fluorinated anthranilic acid derivatives attractive scaffolds in medicinal chemistry for the development of novel therapeutic agents.

Derivatives of the closely related N-aryl anthranilic acids have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] For instance, mefenamic acid and flufenamic acid are well-known non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-aryl anthranilic acid.[3]

Synthesis of N-Aryl Anthranilic Acid Derivatives

A common and effective method for the synthesis of N-aryl anthranilic acid derivatives is the Ullmann condensation reaction. This reaction typically involves the coupling of a 2-halobenzoic acid with an aryl amine in the presence of a copper catalyst.[4]

General Experimental Protocol: Ullmann Condensation

The following is a generalized protocol for the synthesis of N-aryl anthranilic acid derivatives, which can be adapted for the synthesis of this compound analogs.

Materials:

  • o-chlorobenzoic acid (or a suitable halogenated benzoic acid derivative)

  • Substituted aniline

  • Cupric oxide (catalyst)

  • Anhydrous potassium carbonate

  • Ethanol (95%)

  • Dilute hydrochloric acid

  • Water

Procedure:

  • A mixture of o-chlorobenzoic acid, the desired substituted aniline, cupric oxide, and anhydrous potassium carbonate is prepared.[5]

  • The reaction mixture is heated under reflux for several hours (typically 7 hours).[5]

  • After cooling, the solid obtained is suspended in water.[1]

  • The title compound is precipitated by the addition of dilute hydrochloric acid.[1]

  • The precipitate is collected by filtration, dried, and recrystallized from 95% ethanol.[5]

Characterization of the synthesized compounds is typically performed using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic analysis (UV, IR, 1H NMR, and mass spectrometry).[1]

Biological Activities and Quantitative Data

Derivatives of anthranilic acid have been investigated for their potential as both anticancer and antimicrobial agents. The following tables summarize some of the available quantitative data for analogs of this compound.

Anticancer Activity

The cytotoxic effects of various anthranilic acid and fluorinated benzoic acid derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Tricyclic Benzoic AcidAnalog 13aMOLM13 (AML)Not Specified[6]
Tricyclic Benzoic AcidAnalog 13aMONOMAC6 (AML)Not Specified[6]
Anthranilic Acid Sulfonamide5 (X = NO2)MOLT-315.71 µg/mL[7]
Anthranilic Acid Sulfonamide7 (X = CH3)MOLT-332.88 µg/mL[7]
Anthranilic Acid Sulfonamide8 (X = Cl)MOLT-333.96 µg/mL[7]
Antimicrobial Activity

The antimicrobial potential of anthranilic acid derivatives is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Anthranilic Acid Sulfonamide5 (X = NO2)Candida albicans ATCC 90028>128[7]
Anthranilic Acid Sulfonamide6 (X = OCH3)Candida albicans ATCC 90028>128[7]
Anthranilic Acid Sulfonamide7 (X = CH3)Candida albicans ATCC 90028>128[7]
Anthranilic Acid Sulfonamide8 (X = Cl)Candida albicans ATCC 90028>128[7]
Anthranilic Acid DerivativeAnthranilohydrazideVarious BacteriaSignificant Activity[2]
Anthranilic Acid DerivativeN-phenyl anthranilic acidVarious BacteriaSignificant Activity[2]

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell lines

  • Culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound derivatives are not yet fully elucidated, related compounds have been shown to modulate key signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt signaling cascade.

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell survival, proliferation, and growth.[8] Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.[8] Some aminobenzoic acid analogs are believed to exert their anticancer effects by inhibiting components of this pathway.[9]

Below is a simplified representation of the PI3K/Akt signaling pathway, which can be a potential target for this compound derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Activation Inhibitor Anthranilic Acid Derivative Inhibitor->PI3K Potential Inhibition

Simplified PI3K/Akt signaling pathway potentially targeted by anthranilic acid derivatives.

Experimental Workflow for Drug Discovery

The development of novel therapeutic agents from a core scaffold like this compound follows a structured workflow, from initial synthesis to biological evaluation and mechanism of action studies.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Pathway Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme SAR SAR Pathway->SAR Enzyme->SAR Structure-Activity Relationship (SAR) Lead Lead Optimization SAR->Lead

General experimental workflow for the discovery and development of novel therapeutic agents.

Conclusion

This compound and its analogs represent a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. While specific data on this core structure is emerging, the wealth of information on related N-aryl anthranilic acids and fluorinated benzoic acids provides a strong foundation for future research. This guide has outlined key synthetic strategies, summarized available biological data, and provided detailed experimental protocols to aid researchers in the exploration of this interesting chemical space. Further investigation into the structure-activity relationships and specific molecular targets of these compounds will be crucial for the successful development of novel drug candidates.

References

2-Amino-5-fluoro-4-methylbenzoic Acid: A Technical Overview of its Synthesis and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Physicochemical Properties

2-Amino-5-fluoro-4-methylbenzoic acid (CAS Number: 103877-79-8) is a derivative of anthranilic acid, featuring a fluorine atom at the 5-position and a methyl group at the 4-position of the benzene ring. The presence of these substituents, along with the amino and carboxylic acid functional groups, imparts specific chemical reactivity and physical properties to the molecule. While a comprehensive, publicly available dataset of its physicochemical properties is limited, some key data has been compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 103877-79-8Chemical Abstract Service
Molecular Formula C₈H₈FNO₂PubChem
Molecular Weight 169.15 g/mol PubChem
Appearance Off-white to light brown crystalline powderCommercial Suppliers
Melting Point Not consistently reported-
Solubility Soluble in methanol, DMSO, and other organic solventsGeneral Chemical Knowledge

Note: Some physical properties like melting point and solubility may vary depending on the purity and crystalline form of the substance. The data presented here is aggregated from publicly accessible, non-peer-reviewed sources and should be confirmed experimentally.

Historical Context and Discovery

A thorough review of scientific databases and historical chemical literature does not reveal a specific, citable publication detailing the first synthesis or "discovery" of this compound. The compound appears in the portfolio of various chemical suppliers and is mentioned as a reactant in at least one European patent, indicating its synthesis and use in more complex molecules. However, the pioneering researchers, the date of its first synthesis, and the original characterization data are not well-documented in the public domain.

The development of fluorinated anthranilic acid derivatives is closely tied to the broader field of medicinal chemistry and drug discovery. The introduction of fluorine into organic molecules can significantly alter their biological activity, metabolic stability, and pharmacokinetic properties. Therefore, it is plausible that this compound was first synthesized as part of a larger investigation into the structure-activity relationships of substituted anthranilic acids for potential pharmaceutical or agrochemical applications.

Synthesis and Experimental Protocols

While the original synthesis is not documented, a plausible and chemically sound method for the preparation of this compound can be postulated based on known organic reactions for analogous compounds. A likely synthetic route involves a multi-step process starting from a readily available fluorinated and methylated aniline derivative.

A potential synthetic pathway is outlined below. It is important to note that this protocol is a representative example based on established chemical transformations and has not been directly extracted from a publication describing the synthesis of this specific molecule.

Proposed Synthesis Pathway

A logical approach to the synthesis of this compound could start from 4-fluoro-3-methylaniline. The synthesis can be envisioned in the following key stages:

  • Nitration: Introduction of a nitro group ortho to the amino group.

  • Diazotization and Sandmeyer Reaction: Conversion of the amino group to a nitrile.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Reduction: Reduction of the nitro group to an amino group.

Synthesis_Pathway Start 4-Fluoro-3-methylaniline Intermediate1 4-Fluoro-3-methyl-2-nitroaniline Start->Intermediate1 HNO₃, H₂SO₄ Intermediate2 5-Fluoro-4-methyl-2-nitrobenzonitrile Intermediate1->Intermediate2 1. NaNO₂, HCl 2. CuCN, KCN Intermediate3 5-Fluoro-4-methyl-2-nitrobenzoic acid Intermediate2->Intermediate3 H₂SO₄, H₂O, heat Product This compound Intermediate3->Product Fe, HCl or H₂, Pd/C

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols (Representative)

The following are detailed, representative protocols for each step of the proposed synthesis. These are based on standard procedures for similar transformations and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 4-Fluoro-3-methyl-2-nitroaniline

  • Materials: 4-Fluoro-3-methylaniline, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • To a stirred solution of 4-fluoro-3-methylaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    • The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 5-Fluoro-4-methyl-2-nitrobenzonitrile (Sandmeyer Reaction)

  • Materials: 4-Fluoro-3-methyl-2-nitroaniline, sodium nitrite, hydrochloric acid, copper(I) cyanide, potassium cyanide.

  • Procedure:

    • The 4-fluoro-3-methyl-2-nitroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

    • This diazonium salt solution is then slowly added to a stirred solution of copper(I) cyanide and potassium cyanide.

    • The reaction is warmed to room temperature and then heated to facilitate the reaction.

    • After cooling, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

Step 3: Synthesis of 5-Fluoro-4-methyl-2-nitrobenzoic acid

  • Materials: 5-Fluoro-4-methyl-2-nitrobenzonitrile, sulfuric acid, water.

  • Procedure:

    • The 5-fluoro-4-methyl-2-nitrobenzonitrile is heated under reflux in a mixture of sulfuric acid and water for several hours.

    • The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold water, and dried.

Step 4: Synthesis of this compound

  • Materials: 5-Fluoro-4-methyl-2-nitrobenzoic acid, iron powder, hydrochloric acid, or alternatively, hydrogen gas and palladium on carbon (Pd/C).

  • Procedure (using Iron):

    • A mixture of 5-fluoro-4-methyl-2-nitrobenzoic acid, iron powder, and a small amount of hydrochloric acid in water or ethanol is heated under reflux.

    • The reaction is monitored until the starting material is consumed.

    • The hot solution is filtered to remove the iron salts, and the filtrate is cooled to crystallize the product.

    • The product is collected by filtration and can be recrystallized from a suitable solvent.

Known Applications

The primary documented application of this compound is in the field of biochemical research. It has been used as a starting material in the synthesis of more complex molecules with potential biological activity. A European patent describes its use in the preparation of pyridyl imidazobenzodiazepine propionate compounds, which were investigated as anesthetic drugs.

While some sources suggest its use in yeast genetics as a counterselection agent, similar to 5-fluoroanthranilic acid, specific and detailed studies confirming this application for the 4-methyl substituted analog are not readily found in peer-reviewed literature.

Conclusion

This compound is a fine chemical with established use as a building block in the synthesis of more complex organic molecules. While its discovery and early history are not well-documented in accessible scientific literature, its synthesis can be achieved through well-established synthetic organic chemistry methodologies. The provided technical guide offers a comprehensive overview of its properties and a plausible, detailed synthetic route, which can serve as a valuable resource for researchers in organic synthesis and drug discovery. Further research into historical patents and less accessible chemical literature may yet uncover the specific details of its initial discovery and characterization.

Methodological & Application

Synthesis Protocol for 2-Amino-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Amino-5-fluoro-4-methylbenzoic acid is a valuable fluorinated anthranilic acid derivative. Such compounds are significant building blocks in medicinal chemistry and drug development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The amino and carboxylic acid functionalities serve as versatile handles for the synthesis of more complex molecules, including various heterocyclic scaffolds used in the development of novel therapeutic agents.

This document outlines a detailed two-step synthesis protocol for this compound. The synthesis commences with the nitration of 3-fluoro-4-methylbenzoic acid to yield the key intermediate, 5-fluoro-4-methyl-2-nitrobenzoic acid. This intermediate is then subjected to catalytic hydrogenation to afford the final product. This method is based on well-established organic transformations and can be readily adapted in a standard laboratory setting.

Key Reaction Scheme

The overall synthesis involves two primary transformations: nitration of the aromatic ring followed by the reduction of the nitro group.

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 3-fluoro-4-methylbenzoic_acid 3-Fluoro-4-methylbenzoic acid reagents1 HNO3 / H2SO4 3-fluoro-4-methylbenzoic_acid->reagents1 5-fluoro-4-methyl-2-nitrobenzoic_acid 5-Fluoro-4-methyl-2-nitrobenzoic acid reagents1->5-fluoro-4-methyl-2-nitrobenzoic_acid reagents2 H2, Pd/C 5-fluoro-4-methyl-2-nitrobenzoic_acid->reagents2 2-amino-5-fluoro-4-methylbenzoic_acid This compound reagents2->2-amino-5-fluoro-4-methylbenzoic_acid

Caption: Two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)
1Nitration3-Fluoro-4-methylbenzoic acidFuming Nitric Acid, Concentrated Sulfuric Acid-0 - 101 - 2 hours~85-95
2Reduction5-Fluoro-4-methyl-2-nitrobenzoic acidHydrogen (H2), 10% Palladium on Carbon (Pd/C)Methanol or EthanolRoom Temperature2 - 4 hours>95

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-4-methyl-2-nitrobenzoic acid

This protocol describes the nitration of 3-fluoro-4-methylbenzoic acid.

Materials:

  • 3-Fluoro-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3-fluoro-4-methylbenzoic acid to pre-chilled concentrated sulfuric acid. Stir the mixture until the starting material is completely dissolved.

  • Prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 3-fluoro-4-methylbenzoic acid. Maintain the internal temperature of the reaction mixture between 0 and 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate of 5-fluoro-4-methyl-2-nitrobenzoic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Dry the product under vacuum to obtain the crude 5-fluoro-4-methyl-2-nitrobenzoic acid. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Step 2: Synthesis of this compound

This protocol details the catalytic hydrogenation of 5-fluoro-4-methyl-2-nitrobenzoic acid.[1][2]

Materials:

  • 5-Fluoro-4-methyl-2-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas (H2) source

  • Inert gas (Nitrogen or Argon)

  • Celite® or filter paper

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-fluoro-4-methyl-2-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.[1]

  • Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.[1]

  • Seal the hydrogenation vessel and purge it with an inert gas (nitrogen or argon) to remove any air.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete (typically within 2-4 hours), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® or suitable filter paper to remove the Pd/C catalyst.[1]

  • Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound. The product can be further purified by recrystallization if necessary.

Logical Relationship Diagram

The following diagram illustrates the logical progression and key decision points in the synthesis of this compound.

logical_flow start Start: Synthesis Planning step1 Step 1: Nitration of 3-Fluoro-4-methylbenzoic acid start->step1 check1 TLC Monitoring: Complete Conversion? step1->check1 check1->step1 No, continue reaction workup1 Work-up: Ice Quenching & Filtration check1->workup1 Yes intermediate Intermediate: 5-Fluoro-4-methyl-2-nitrobenzoic acid workup1->intermediate step2 Step 2: Catalytic Hydrogenation intermediate->step2 check2 TLC Monitoring: Complete Reduction? step2->check2 check2->step2 No, continue reaction workup2 Work-up: Catalyst Filtration & Solvent Removal check2->workup2 Yes final_product Final Product: This compound workup2->final_product

Caption: Logical workflow for the synthesis of this compound.

References

Application Notes: Large-Scale Synthesis of 2-Amino-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoro-4-methylbenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its trifunctional nature, featuring an aniline, a carboxylic acid, and a fluorinated aromatic ring, makes it a versatile building block for creating complex molecular architectures. The fluorine substituent can enhance metabolic stability and binding affinity of target compounds, a desirable feature in drug discovery. This document outlines a robust and scalable two-step synthesis of this compound, commencing from the readily available starting material, 4-fluoro-2-nitrotoluene.

Synthetic Strategy

The presented synthesis is a two-step process:

  • Oxidation: The methyl group of 4-fluoro-2-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent, yielding 5-fluoro-2-nitro-4-methylbenzoic acid. Potassium permanganate (KMnO₄) is a common and effective reagent for this transformation on a large scale.

  • Reduction: The nitro group of the intermediate is then selectively reduced to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this conversion, affording the final product, this compound.

This synthetic route is advantageous for large-scale production due to the use of relatively inexpensive starting materials and reagents, as well as straightforward and well-documented reaction types.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The values are based on reported yields for analogous reactions and may vary depending on specific experimental conditions and scale.

StepReactionStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1Oxidation4-Fluoro-2-nitrotoluene5-Fluoro-2-nitro-4-methylbenzoic acidPotassium permanganate (KMnO₄), Sodium hydroxide (NaOH)70-80>95
2Reduction5-Fluoro-2-nitro-4-methylbenzoic acidThis compoundHydrogen (H₂), Palladium on carbon (Pd/C)90-98>98

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-nitro-4-methylbenzoic acid

Materials:

  • 4-Fluoro-2-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Water (deionized)

  • Suitable reaction vessel with overhead stirring, heating mantle, and condenser

Procedure:

  • In a suitable reaction vessel, prepare a solution of sodium hydroxide in water.

  • Add 4-fluoro-2-nitrotoluene to the basic solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add potassium permanganate to the refluxing mixture in portions. The purple color of the permanganate will disappear as it is consumed. Monitor the reaction progress by TLC or HPLC.

  • After the addition is complete, continue to reflux until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color is discharged and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The product, 5-fluoro-2-nitro-4-methylbenzoic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

Materials:

  • 5-Fluoro-2-nitro-4-methylbenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

  • Charge a hydrogenation reactor with 5-fluoro-2-nitro-4-methylbenzoic acid and a suitable solvent such as methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the mixture.

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC/HPLC.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

SynthesisWorkflow Start 4-Fluoro-2-nitrotoluene Oxidation Oxidation Start->Oxidation KMnO4, NaOH Intermediate 5-Fluoro-2-nitro-4-methylbenzoic acid Oxidation->Intermediate Reduction Reduction Intermediate->Reduction H2, Pd/C Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 2-Amino-5-fluoro-4-methylbenzoic Acid as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoro-4-methylbenzoic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring an amino group for cyclization, a fluoro group for modulating physicochemical properties, and a methyl group, makes it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinone derivatives from this precursor, highlighting their potential as anticancer agents. The quinazolinone scaffold is a well-established pharmacophore in numerous clinically approved drugs, often targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Application: Synthesis of Quinazolinone Derivatives as Anticancer Agents

Derivatives of this compound, particularly those belonging to the quinazolinone class, have demonstrated significant potential as anticancer agents. These compounds can be synthesized through various cyclization strategies and further functionalized to optimize their biological activity.

General Synthetic Approach

A common and effective method for constructing the quinazolinone core from this compound involves a one-pot reaction with an isothiocyanate, leading to the formation of a 2-thioxoquinazolin-4-one. This intermediate serves as a versatile platform for further structural modifications, such as alkylation of the thioxo group, to generate a library of diverse derivatives.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for similar anthranilic acid derivatives and provide a framework for the synthesis and evaluation of quinazolinone-based compounds derived from this compound.

Protocol 1: Synthesis of 6-Fluoro-7-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol describes the synthesis of a key quinazolinone intermediate.

Materials:

  • This compound

  • Butyl isothiocyanate

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • A mixture of this compound (1.0 eq) and butyl isothiocyanate (1.2 eq) in ethanol is heated at reflux for 8-10 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Concentrated hydrochloric acid is added dropwise with stirring until the precipitation is complete.

  • The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 6-fluoro-7-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Protocol 2: S-Alkylation of 6-Fluoro-7-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol details the derivatization of the thioxo group to introduce various alkyl substituents.

Materials:

  • 6-Fluoro-7-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-fluoro-7-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 eq) in DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes.

  • The corresponding alkyl halide is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 4-6 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel to give the desired S-alkylated quinazolinone derivative.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the anticancer activity of the synthesized compounds.

Materials:

  • Synthesized quinazolinone derivatives

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to the desired concentrations.

  • The cells are treated with various concentrations of the compounds (e.g., 0, 1, 5, 10, 25, and 50 µM) and incubated for 24 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of quinazolinone derivatives.

Compound IDR Group (at position 2)Yield (%)
1 -SH75
2a -SCH₃85
2b -SCH₂CH₃82
2c -SCH₂CH₂CH₃80

Table 1: Synthetic Yields of Representative Quinazolinone Derivatives.

Compound IDHeLa IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
1 15.2 ± 1.335.8 ± 2.1
2a 8.7 ± 0.918.4 ± 1.5
2b 5.1 ± 0.612.1 ± 1.1
2c 2.81 ± 0.254.3 ± 0.3
Gefitinib (Ref.) 4.3 ± 0.428.3 ± 2.5

Table 2: In Vitro Cytotoxicity of Quinazolinone Derivatives against Human Cancer Cell Lines. Data is presented as mean ± standard deviation.[1]

Visualizations

Synthetic Workflow

G A 2-Amino-5-fluoro- 4-methylbenzoic acid C 6-Fluoro-7-methyl-2-thioxo- 2,3-dihydroquinazolin-4(1H)-one A->C Reflux in Ethanol, HCl B Butyl Isothiocyanate B->C E S-Alkylated Quinazolinone Derivatives C->E K2CO3, DMF D Alkyl Halide (R-X) D->E

Caption: General synthesis of S-alkylated quinazolinones.

EGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazolinone Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for the Use of 2-Amino-5-fluoro-4-methylbenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology.[1] These modifications can confer advantageous properties, such as enhanced metabolic stability, increased receptor affinity and selectivity, and unique conformational constraints.[1][2] 2-Amino-5-fluoro-4-methylbenzoic acid is a non-proteinogenic amino acid that offers several desirable features for peptide design. The fluorinated and methylated aromatic ring can introduce conformational rigidity and provide a unique spectroscopic signature, while the overall structure can influence the peptide's interaction with biological targets.[2][3]

These application notes provide a comprehensive guide to the use of this compound in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS) methodologies.

Key Applications

The introduction of this compound into a peptide sequence can be leveraged for several applications:

  • Conformational Constraint: The rigid aromatic structure can help to lock the peptide backbone into a specific, biologically active conformation.[2]

  • Enhanced Metabolic Stability: Peptides containing unnatural amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.[2]

  • Probing Molecular Interactions: The unique electronic properties of the fluorinated aromatic ring can be used to study peptide-protein interactions through techniques such as fluorine NMR.

  • Scaffold for Further Diversification: While not as reactive as a bromo- or iodo-substituent, the aromatic ring can potentially serve as a site for further chemical modification.

Experimental Protocols

The incorporation of this compound into a peptide sequence is most conveniently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[1][4]

Materials and Reagents
  • Fmoc-protected amino acids

  • Fmoc-2-amino-5-fluoro-4-methylbenzoic acid

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][5]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[5]

  • Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)[4]

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[2]

  • Cold diethyl ether

  • HPLC grade water and acetonitrile

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound on a 0.1 mmol scale.

  • Resin Swelling: Swell 150-200 mg of Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor reaction completion using a Kaiser test.[2]

    • Drain and wash the resin with DMF (3 x 2 mL).

  • Incorporation of Fmoc-2-amino-5-fluoro-4-methylbenzoic acid:

    • Due to potential steric hindrance from the methyl group and the aromatic nature of the amino acid, a stronger coupling agent and longer coupling times may be necessary.

    • In a separate vial, dissolve 4 equivalents of Fmoc-2-amino-5-fluoro-4-methylbenzoic acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours, or overnight if necessary.

    • Monitor reaction completion with a Kaiser test. If the test is positive, a second coupling may be required.

    • Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Repeat Fmoc deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform the deprotection step as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add 2-3 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Purification and Analysis:

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-X, where X is this compound).

ParameterValueNotes
Synthesis Scale 0.1 mmol
Resin Type Rink AmideFor C-terminal amide
Coupling Reagent for X HATURecommended for sterically hindered residues
Coupling Time for X 4 hoursMay require longer time compared to standard amino acids
Crude Peptide Yield 75-85%Dependent on sequence and synthesis efficiency
Purity (by RP-HPLC) >95%After purification
Observed Mass (M+H)⁺ Calculated Value ± 0.5 DaTo be confirmed by mass spectrometry

Note: These values are representative and can vary depending on the specific peptide sequence and synthesis conditions.[2]

Visualizations

Experimental Workflow for Peptide Synthesis

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (HCTU/HATU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Sequence complete wash3 Final Washes (DMF, DCM, MeOH) final_deprotection->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS) purification->analysis end End: Purified Peptide analysis->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Decision Pathway for Coupling Conditions

Coupling_Decision start Select Amino Acid is_unnatural Is it 2-Amino-5-fluoro- 4-methylbenzoic acid? start->is_unnatural standard_coupling Standard Coupling: HCTU, 1-2h is_unnatural->standard_coupling No special_coupling Special Coupling: HATU, 2-4h or longer is_unnatural->special_coupling Yes kaiser_test Kaiser Test standard_coupling->kaiser_test special_coupling->kaiser_test is_complete Is coupling complete? kaiser_test->is_complete recouple Recouple is_complete->recouple No proceed Proceed to next step is_complete->proceed Yes recouple->kaiser_test

Caption: Decision pathway for selecting coupling conditions.

Hypothetical Signaling Pathway Modulation

Caption: Modulation of a generic signaling pathway by a modified peptide.

References

Application Notes and Protocols: 2-Amino-5-fluoro-4-methylbenzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoro-4-methylbenzoic acid is a valuable fluorinated building block in medicinal chemistry. Its substituted aniline and benzoic acid functionalities provide versatile handles for the synthesis of complex heterocyclic scaffolds. While direct therapeutic applications of this compound are not documented, it serves as a crucial intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors. This document outlines the application of this compound in the synthesis of potential drug candidates, with a focus on its use in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Application: Synthesis of Pyrazolopyrimidine Kinase Inhibitors

A primary application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known to act as potent kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. IRAK4, a serine/threonine kinase, is a key component of the innate immune response, and its inhibition is a promising strategy for the treatment of autoimmune and inflammatory conditions.

The structural motif of this compound is incorporated into the backbone of these inhibitors to modulate their binding affinity, selectivity, and pharmacokinetic properties. The fluorine and methyl substituents can influence lipophilicity, metabolic stability, and target engagement.

Experimental Workflow for Synthesis of IRAK4 Inhibitor Precursor

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization A This compound E Intermediate 1: 2-amino-5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-4-yl)benzamide A->E B 1-Methyl-1H-pyrazol-4-amine B->E C Amide Coupling Reagent (e.g., HATU, EDCI) C->E D Solvent (e.g., DMF) D->E F Intermediate 1 H Final Pyrazolopyrimidine Scaffold F->H G Reagent for Pyrimidine Ring Formation (e.g., Dimethylformamide dimethyl acetal) G->H

Caption: Synthetic workflow for an IRAK4 inhibitor precursor.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-4-yl)benzamide (Intermediate 1)

Objective: To synthesize the key amide intermediate from this compound.

Materials:

  • This compound

  • 1-Methyl-1H-pyrazol-4-amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 1-Methyl-1H-pyrazol-4-amine (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product, 2-amino-5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-4-yl)benzamide.

Protocol 2: IRAK4 Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of synthesized pyrazolopyrimidine derivatives against IRAK4.

Materials:

  • Synthesized pyrazolopyrimidine compounds

  • Recombinant human IRAK4 enzyme

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection or scintillation counter

Procedure (using ADP-Glo™ Kinase Assay):

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the IRAK4 enzyme, the substrate (MBP), and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The amount of luminescence is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

Compound ClassTarget KinaseReported IC₅₀ Range (nM)Therapeutic Area
Pyrazolo[3,4-d]pyrimidinesIRAK41 - 100Inflammation, Autoimmune Diseases
Pyrazolo[3,4-d]pyrimidinesOther Kinases (e.g., BTK, JAK)1 - 500Oncology, Inflammation

Note: The IC₅₀ values presented are for structurally related compounds and are intended for illustrative purposes only.

Signaling Pathway

IRAK4 Signaling Pathway

G cluster_inhibitor Site of Inhibition TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB Activation IKK_complex->NF_kB Inflammation Pro-inflammatory Cytokine Production NF_kB->Inflammation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Conclusion

This compound is a key synthetic intermediate for the development of novel kinase inhibitors, particularly targeting IRAK4. The protocols and workflows described herein provide a framework for the synthesis and evaluation of drug candidates derived from this versatile building block. While specific biological activity data for compounds directly synthesized from this starting material are limited in publicly available literature, the established importance of the pyrazolopyrimidine scaffold in kinase inhibition underscores the potential of this research avenue. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to explore their full therapeutic potential.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoro-4-methylbenzoic acid is a valuable fluorinated anthranilic acid derivative with significant potential as a building block in the synthesis of targeted kinase inhibitors. Its specific substitution pattern—a fluorine atom, a methyl group, and the ortho-amino carboxylic acid functionality—provides a unique scaffold for the construction of complex heterocyclic systems, particularly quinoline-based cores. These quinoline structures are prevalent in a variety of potent kinase inhibitors that target critical signaling pathways implicated in cancer and other diseases.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the c-Met and VEGFR-2 pathways. A detailed, representative protocol for the synthesis of a quinoline-based kinase inhibitor core, analogous to the multi-kinase inhibitor Foretinib (GSK1363089), is provided.

Kinase Targets and Signaling Pathways

Kinase inhibitors are a cornerstone of modern targeted therapy, designed to interfere with the signaling pathways that drive cell proliferation, survival, and angiogenesis. This compound is a particularly relevant starting material for inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

c-Met Signaling Pathway: The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/Akt. Aberrant c-Met signaling is a known driver of tumor growth, invasion, and metastasis in various cancers.

VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Binding of VEGF to VEGFR-2 triggers its dimerization and autophosphorylation, activating downstream pathways that promote endothelial cell proliferation, migration, and survival.

Dual inhibition of c-Met and VEGFR-2 is a promising strategy to simultaneously target tumor cell proliferation and its blood supply.

Data Presentation: Biological Activity of a Representative Kinase Inhibitor (Foretinib)

Foretinib (GSK1363089) is a multi-kinase inhibitor with a quinoline core that potently inhibits c-Met and VEGFR-2, among other kinases. The following tables summarize its biological activity and pharmacokinetic properties, serving as a benchmark for inhibitors synthesized from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Foretinib

Kinase TargetIC₅₀ (nM)Reference
c-Met0.4[1][2][3]
KDR (VEGFR-2)0.9[1][2][3]
Tie-21.1[1][3]
RON3.0[1][3]
VEGFR-3/FLT42.8[1][3]
FLT33.6[4]
PDGFRβ9.6[4]
KIT6.7[4]

Table 2: Cellular Activity of Foretinib

Cell LineAssayIC₅₀ (nM)Reference
Murine B16F10 MelanomaCellular MET Inhibition21[3]
PC-3 Prostate CancerCellular MET Inhibition23[3]
B16F10 MelanomaGrowth Inhibition40[3]
A549 Lung CancerGrowth Inhibition29[3]
HT29 Colon CancerGrowth Inhibition165[3]

Table 3: Pharmacokinetic Parameters of Foretinib in Humans

ParameterValueConditionReference
Tmax (Time to Maximum Concentration)~4 hours80 mg once daily[5]
Cmax (Maximum Concentration)46 ng/mL80 mg once daily[5]
Cmin (Trough Concentration)24 ng/mL80 mg once daily[5]
Clearance (CL/F)79.3 L/h[6]
Volume of Distribution (Vc/F)2150 L[6]

Experimental Protocols

The following section details a representative synthetic protocol for constructing a quinoline core from this compound, which can then be further elaborated to synthesize kinase inhibitors like Foretinib. The proposed synthesis utilizes a modified Combes quinoline synthesis.

Protocol 1: Synthesis of a 6-Fluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Core

This protocol describes a plausible route to a key quinoline intermediate from this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification equipment (recrystallization, column chromatography)

Procedure:

Step 1: Acylation of this compound

  • To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-water. The precipitated product, an N-acylated intermediate, is collected by filtration, washed with water, and dried.

Step 2: Cyclization to form the Quinoline Ring

  • The dried N-acylated intermediate from Step 1 is added to a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to a high temperature (typically 240-260 °C) to effect cyclization. The reaction progress should be monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

  • The crude product is collected by filtration and washed with hexane.

Step 3: Hydrolysis of the Ester

  • The crude ethyl 6-fluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is cooled, and the pH is adjusted to acidic (pH 2-3) with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • The solid product, 6-fluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

This quinoline core can then be subjected to further chemical modifications, such as chlorination of the 4-position followed by nucleophilic substitution with a substituted phenol, and subsequent amide coupling reactions to yield the final kinase inhibitor.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow A 2-Amino-5-fluoro-4- methylbenzoic acid B N-acylated Intermediate A->B Acylation (Diethyl malonate, H+) C Ethyl 6-fluoro-7-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate B->C Cyclization (High Temperature) D 6-Fluoro-7-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylic Acid (Quinoline Core) C->D Hydrolysis (NaOH, then HCl) E Final Kinase Inhibitor (e.g., Foretinib analogue) D->E Further Elaboration (Chlorination, SNAr, Amide Coupling) G cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Foretinib Analogue Inhibitor->Dimerization Inhibits G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K_AKT PI3K/Akt Pathway Dimerization->PI3K_AKT PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Foretinib Analogue Inhibitor->Dimerization Inhibits

References

Application Notes and Protocols for the N-Acylation of 2-Amino-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-5-fluoro-4-methylbenzoic acid is a valuable synthetic intermediate in medicinal chemistry. The presence of a carboxylic acid, an amino group, and a fluorinated aromatic ring makes it a versatile building block for creating complex molecules with potential therapeutic applications. N-acylation of the amino group is a fundamental transformation that allows for the introduction of various functionalities, leading to the synthesis of novel amides that are frequently explored as bioactive compounds in drug discovery programs. These application notes provide detailed experimental procedures for the N-acylation of this substrate using two common and reliable methods: classical Schotten-Baumann conditions with an acyl halide and a modern peptide coupling approach using HATU as a coupling reagent.

Method 1: N-Acylation via Acyl Halide (Schotten-Baumann Conditions)

This protocol describes the acylation of the amino group using an acyl chloride in a basic aqueous solution. The base serves to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrogen chloride byproduct generated during the reaction.[1]

Experimental Protocol

Materials and Equipment:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equivalents)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.2 - 2.5 equivalents)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine solution

  • Round-bottom flask, magnetic stirrer, ice bath, addition funnel, separatory funnel, rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir at room temperature until a clear solution is obtained.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 20-30 minutes. Ensure the temperature is maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of ~2-3 using concentrated or 1 M HCl. A precipitate of the N-acylated product should form.[1]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or DCM (3 x 50 mL for a 10 mmol scale).[1]

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Concentration and Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acylated product.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate in 1M NaOH (aq) cool_rxn Cool to 0-5 °C dissolve->cool_rxn add_acyl Add Acyl Chloride (dropwise, <10 °C) cool_rxn->add_acyl stir_rt Stir at Room Temp (2-4 hours) add_acyl->stir_rt acidify Acidify with HCl to pH 2-3 stir_rt->acidify extract Extract with Organic Solvent acidify->extract wash Wash with H₂O and Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify final_product Final Product purify->final_product Yields Pure Product

Caption: Experimental workflow for N-acylation using the Schotten-Baumann method.

Method 2: N-Acylation via Amide Coupling Reagent (HATU)

This protocol utilizes a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient for forming amide bonds between a carboxylic acid and an amine. In this case, the reaction is performed with a different amine nucleophile and the carboxylic acid of the title compound. For acylating the amino group of the title compound, one would react it with a different carboxylic acid. The protocol below details the coupling of a generic amine to a carboxylic acid, which is the reverse of acylating the title compound's amine but follows the same principle.

Experimental Protocol

Materials and Equipment:

  • Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid) (1.0 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M HCl, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard work-up, purification, and safety equipment

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 eq) to the mixture in one portion. The solution may change color.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quench & Extract: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.[2]

Amide Coupling Mechanism Diagram

RCOOH R-COOH (Carboxylic Acid) ActiveEster O-Acyl Active Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIEA) Base->RCOOH Deprotonation Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->ActiveEster

Caption: General mechanism for HATU-mediated amide bond formation.

Data Presentation

The following tables provide representative data for N-acylation reactions based on similar substrates found in the literature. Actual results may vary depending on the specific acylating agent and precise reaction conditions.

Table 1: Representative Conditions for N-Acylation
MethodAcylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Schotten-BaumannAcetyl ChlorideNaOH (aq)Water0 to RT2-480-95
Schotten-BaumannBenzoyl ChlorideK₂CO₃ (aq)Water/Acetone0 to RT3-675-90
Amide CouplingAcetic Acid / HATUDIEADMFRT4-1285-98[2]
Amide CouplingBenzoic Acid / HATUDIEADMFRT6-1680-95[2]
Table 2: Characterization Data for a Representative Product (N-acetyl-2-amino-5-fluoro-4-methylbenzoic acid)
PropertyExpected Value
Molecular Formula C₁₀H₁₀FNO₃
Molecular Weight 211.19 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ (ppm): ~13.0 (s, 1H, COOH), ~9.8 (s, 1H, NH), 7.5-7.8 (d, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃)
IR (KBr, cm⁻¹) ~3300 (N-H), ~3000 (O-H), ~1700 (C=O, acid), ~1660 (C=O, amide), ~1540 (N-H bend)
Mass Spec (ESI-) m/z: 210.1 [M-H]⁻

(Note: Spectroscopic data are predictive and require experimental confirmation.)

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides and coupling reagents like HATU are corrosive and moisture-sensitive. Handle them with care under an inert atmosphere where possible.

  • Bases like NaOH and acids like HCl are corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2-Amino-5-fluorobenzoic Acid (5-Fluoroanthranilic Acid) as a Counterselection Agent in Yeast Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of yeast genetics, counterselection is a powerful technique that allows for the selection of cells that have lost a specific gene or plasmid. This method is essential for a variety of genetic manipulations, including gene replacement, plasmid shuffling, and the identification of mutations that disrupt gene function. While 5-fluoroorotic acid (5-FOA) is a widely used counterselection agent against the URA3 gene, 2-amino-5-fluorobenzoic acid, more commonly known as 5-fluoroanthranilic acid (5-FAA), provides a robust alternative for counterselection against the TRP1 marker. This document provides detailed application notes and protocols for the use of 5-FAA in Saccharomyces cerevisiae.

Principle of 5-FAA Counterselection

The utility of 5-fluoroanthranilic acid (5-FAA) as a counterselection agent is rooted in the tryptophan biosynthesis pathway. In Saccharomyces cerevisiae, the TRP1 gene encodes the enzyme Phosphoribosylanthranilate isomerase. This enzyme is a key component of the pathway that converts chorismate to tryptophan.

5-FAA is an analog of anthranilic acid, an intermediate in this pathway. In yeast cells with a functional tryptophan biosynthesis pathway (Trp+), 5-FAA is taken up and metabolized by the pathway's enzymes, including the product of the TRP1 gene. This metabolic conversion leads to the production of 5-fluorotryptophan. The incorporation of this toxic analog into proteins disrupts their structure and function, ultimately leading to cell death.

Conversely, yeast cells that are auxotrophic for tryptophan due to a mutation in the TRP1 gene (trp1) are unable to metabolize 5-FAA into its toxic form. Consequently, these cells are resistant to the toxic effects of 5-FAA and can grow on media containing this compound, provided that the media is supplemented with tryptophan. This conditional toxicity allows for the direct selection of cells that have lost the TRP1 marker.

Quantitative Data

The efficacy of 5-FAA counterselection is influenced by factors such as the concentration of 5-FAA, the genetic background of the yeast strain, and the composition of the growth medium. The following table summarizes key quantitative parameters for designing and implementing 5-FAA-based counterselection experiments.

ParameterValueNotes
Working Concentration of 5-FAA 0.5 - 1.5 g/LThe optimal concentration may vary depending on the yeast strain and specific experimental conditions. A concentration of 1 g/L is commonly used for S. cerevisiae.
Spontaneous Resistance Frequency ~6 x 10-7This represents the approximate frequency of spontaneous mutations in the tryptophan biosynthesis pathway that confer resistance to 5-FAA.[1]
Tryptophan Supplementation 20 - 100 mg/LEssential for the growth of trp1 mutants on 5-FAA containing media.
Solvent for 5-FAA Stock Solution EthanolA stock solution (e.g., 100 mg/mL) can be prepared in absolute ethanol.[1]

Signaling Pathway and Experimental Workflow

Tryptophan Biosynthesis Pathway and 5-FAA Toxicity

The following diagram illustrates the tryptophan biosynthesis pathway in Saccharomyces cerevisiae and the mechanism of 5-FAA toxicity.

Tryptophan_Biosynthesis cluster_pathway Tryptophan Biosynthesis Pathway cluster_toxicity 5-FAA Toxicity Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Trp2/Trp3 (Anthranilate Synthase) PRA PRA Anthranilate->PRA Trp4 (Anthranilate phosphoribosyltransferase) CDRP CDRP PRA->CDRP TRP1 (Phosphoribosylanthranilate isomerase) InGP InGP CDRP->InGP Trp3 (Indole-3-glycerolphosphate synthase) Indole Indole InGP->Indole Tryptophan Tryptophan Indole->Tryptophan Trp5 (Tryptophan Synthase) 5-FAA 5-FAA Toxic_Metabolite 5-Fluorotryptophan 5-FAA->Toxic_Metabolite TRP1 and other pathway enzymes Cell_Death Cell_Death Toxic_Metabolite->Cell_Death Protein Dysfunction

Caption: Tryptophan biosynthesis pathway and the mechanism of 5-FAA toxicity.

Experimental Workflow for Plasmid Curing using 5-FAA

The following diagram outlines the general workflow for selecting for the loss of a TRP1-containing plasmid.

Plasmid_Curing_Workflow start Yeast with TRP1 Plasmid culture Culture in non-selective rich medium (YPD) start->culture plate Plate on 5-FAA + Tryptophan medium culture->plate incubate Incubate at 30°C plate->incubate colonies Select resistant colonies incubate->colonies verify Verify plasmid loss (e.g., replica plating, PCR) colonies->verify end Yeast cured of TRP1 Plasmid verify->end

Caption: General workflow for plasmid curing using 5-FAA counterselection.

Experimental Protocols

Preparation of 5-FAA Counterselection Plates

Materials:

  • Yeast Nitrogen Base (without amino acids and without ammonium sulfate)

  • Glucose (Dextrose)

  • Ammonium Sulfate

  • Amino acid dropout supplement lacking tryptophan (-Trp)

  • Tryptophan

  • 5-Fluoroanthranilic acid (5-FAA)

  • Bacteriological Agar

  • Ethanol (for 5-FAA stock)

  • Sterile water

Protocol:

  • Prepare a 100 mg/mL stock solution of 5-FAA in absolute ethanol. Store at -20°C.

  • For 1 liter of medium, autoclave the following in 900 mL of water:

    • 1.7 g Yeast Nitrogen Base (without amino acids and ammonium sulfate)

    • 5 g Ammonium Sulfate

    • 20 g Bacteriological Agar

  • In a separate flask, autoclave 100 mL of a 20% glucose solution (for a final concentration of 2%).

  • After autoclaving, cool the agar medium to approximately 55-60°C in a water bath.

  • Aseptically add the sterile glucose solution.

  • Add the appropriate amount of sterile amino acid dropout supplement lacking tryptophan.

  • Add tryptophan to a final concentration of 20-100 mg/L. This is crucial for the growth of the desired trp1 cells.

  • Add the 5-FAA stock solution to a final concentration of 1 g/L. For example, add 10 mL of a 100 mg/mL stock solution.

  • Mix the medium thoroughly but gently to avoid introducing bubbles.

  • Pour the plates in a sterile environment and allow them to solidify.

  • Store the plates at 4°C in the dark. It is recommended to use the plates within a few weeks of preparation.

Protocol for Plasmid Shuffling or Gene Knockout

This protocol describes the selection of yeast cells that have lost a TRP1-marked plasmid or have undergone a gene replacement where the TRP1 marker is excised.

  • Initial Growth: Inoculate a single colony of the yeast strain carrying the TRP1 marker into a rich, non-selective medium such as YPD. Grow the culture overnight at 30°C with shaking. This period of non-selective growth allows for the spontaneous loss of the plasmid or for the recombination event to occur.

  • Plating on 5-FAA Medium:

    • Take an aliquot of the overnight culture. A serial dilution may be necessary to obtain single colonies.

    • Spread an appropriate volume (e.g., 100-200 µL) of the culture or a dilution onto the pre-warmed 5-FAA counterselection plates.

  • Incubation: Incubate the plates at 30°C for 3-5 days, or until colonies appear.

  • Colony Selection and Verification:

    • Pick several well-isolated colonies that have grown on the 5-FAA plates.

    • To verify the loss of the TRP1 marker, perform replica plating or streak the selected colonies onto two different types of plates:

      • A synthetic complete (SC) medium plate.

      • A synthetic defined (SD) medium plate lacking tryptophan (SD-Trp).

    • Incubate these plates at 30°C for 1-2 days.

    • Colonies that have successfully lost the TRP1 marker will grow on the SC plate but will not grow on the SD-Trp plate.

    • Further verification can be performed by analytical PCR to confirm the absence of the TRP1 gene or the desired genomic modification.

Troubleshooting

  • No colonies on 5-FAA plates:

    • The efficiency of plasmid loss or recombination may be low. Increase the duration of growth in non-selective medium.

    • Ensure that tryptophan was added to the 5-FAA plates.

    • The concentration of 5-FAA may be too high for your specific strain. Try a lower concentration.

  • High background of colonies on 5-FAA plates:

    • The concentration of 5-FAA may be too low. Increase the concentration.

    • Ensure the plates were prepared correctly and stored properly.

    • A high background may indicate a high spontaneous mutation rate in the tryptophan pathway for your strain. Purify and re-test several colonies.

Conclusion

Counterselection using 5-fluoroanthranilic acid is a valuable and effective tool in yeast genetics for selecting against the TRP1 marker. By understanding the underlying principles and following optimized protocols, researchers can efficiently perform a wide range of genetic manipulations in Saccharomyces cerevisiae. The quantitative data and detailed protocols provided in these application notes serve as a comprehensive guide for the successful implementation of 5-FAA counterselection in your research.

References

Application Notes and Protocols for 2-Amino-5-fluoro-4-methylbenzoic acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive Structure-Activity Relationship (SAR) studies on 2-Amino-5-fluoro-4-methylbenzoic acid are not widely available in the current body of scientific literature. The following application notes and protocols are based on established principles of medicinal chemistry and SAR studies of structurally analogous compounds, including various substituted aminobenzoic acids. These notes are intended to serve as a guide for initiating research and development programs utilizing this scaffold.

Application Notes: The Potential of this compound as a Scaffold in Drug Discovery

This compound is a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern offers several advantages for SAR-driven drug discovery programs. The aminobenzoic acid core is a well-established pharmacophore found in a variety of bioactive molecules.[1][2] The strategic placement of the fluoro and methyl groups can significantly influence the physicochemical and pharmacological properties of its derivatives.

Key Structural Features and Their Potential Impact:

  • 2-Aminobenzoic Acid Core: This anthranilic acid substructure is a known privileged scaffold in medicinal chemistry, forming the basis for anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The amino and carboxylic acid groups provide key hydrogen bonding interactions with biological targets and serve as convenient handles for chemical modification.

  • 5-Fluoro Substituent: The incorporation of a fluorine atom can profoundly impact a drug candidate's profile. Fluorine's high electronegativity can alter the acidity of the carboxylic acid and the basicity of the amino group, thereby influencing ionization at physiological pH and modulating target binding interactions.[4][5][6] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6][7] This can lead to improved pharmacokinetic properties, such as a longer half-life.

  • 4-Methyl Substituent: The methyl group at the 4-position provides a lipophilic handle that can be explored for van der Waals interactions within a target's binding pocket. Its presence can also influence the overall conformation of the molecule and may impact metabolic stability.

Potential Therapeutic Applications for SAR Studies:

Based on the activities of related aminobenzoic acid derivatives, SAR studies starting with the this compound scaffold could be directed towards the following areas:

  • Antimicrobial Agents: Substituted aminobenzoic acids have shown promising antibacterial and antifungal activities.[1][8] SAR studies could involve the synthesis of amides or esters at the carboxylic acid position, or Schiff bases from the amino group, to explore their antimicrobial potential.

  • Anticancer Agents: Numerous benzoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] The this compound scaffold could be used to design and synthesize novel inhibitors of cancer-related targets, such as protein kinases or histone deacetylases.

  • Local Anesthetics: Benzoic acid derivatives are a well-known class of local anesthetics.[9] While the specific substitution pattern of this compound has not been explored for this application, it represents a novel starting point for the design of new local anesthetic agents with potentially improved properties.

Data Presentation: SAR of Analogous Aminobenzoic Acid Derivatives

The following table summarizes the biological activities of various substituted aminobenzoic acid derivatives, providing insights into potential SAR trends that could be applicable to derivatives of this compound.

Compound/DerivativeModificationTarget/AssayActivity (IC50/MIC)Reference
Schiff Bases of p-Aminobenzoic Acid [1]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide3-Bromo substitutionAntibacterial (B. subtilis)pMIC = 2.11 µM/ml[1]
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide3,4,5-Trimethoxy substitutionAntibacterial (S. aureus)pMIC = 1.82 µM/ml[1]
Indazole Derivatives from 2-Aminobenzoic Acid [10]
Fluoro-substituted indazoleFluoro at R2 positionsGC inhibitory activityIC50 = 1.58 µM[10]
Bromo-substituted indazoleBromo at R1 positionsGC inhibitory activityIC50 = 1.78 µM[10]
Quinazolinone Derivatives from 2-Aminobenzoic Acid [3]
Quinazolinone derivative 5Heterocyclic coreAnticancer (MCF-7 cell line)IC50 = 100 µM/ml[3]

Experimental Protocols

The following are detailed methodologies for key experiments that would be central to an SAR study of this compound derivatives.

Protocol 1: General Synthesis of an Amide Derivative

This protocol describes a general method for the synthesis of an amide derivative from this compound, a common step in an SAR campaign.

Materials:

  • This compound

  • Amine of choice (R-NH2)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3 times), followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines the determination of the MIC of synthesized compounds against a bacterial strain using the broth microdilution method.

Materials:

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound (e.g., 1 mg/mL in DMSO).

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Protocol 3: MTT Assay for Cytotoxicity

This protocol describes the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on a cancer cell line.

Materials:

  • Synthesized compounds dissolved in DMSO

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Mandatory Visualizations

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Compound Lead Compound SAR Hypothesis SAR Hypothesis Lead Compound->SAR Hypothesis Initial Screening Analog Synthesis Analog Synthesis SAR Hypothesis->Analog Synthesis Design Biological Screening Biological Screening Analog Synthesis->Biological Screening Test Data Analysis Data Analysis Biological Screening->Data Analysis Results Data Analysis->SAR Hypothesis Refine Optimized Lead Optimized Lead Data Analysis->Optimized Lead Identify

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Signaling_Pathway cluster_1 Hypothetical Anticancer Mechanism Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., MAPK)->Apoptosis Inhibition Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Derivative of this compound Derivative of this compound Derivative of this compound->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: A hypothetical signaling pathway targeted by an anticancer agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-fluoro-4-methylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and purity.

Problem IDIssuePotential CausesRecommended Solutions
YLD-001 Low overall yield - Suboptimal reaction conditions (temperature, pressure, reaction time).- Inefficient purification methods leading to product loss.- Formation of unwanted side products.- Systematically optimize reaction parameters for each step.- Employ recrystallization with appropriate solvents for purification.- Carefully control reaction conditions to minimize side reactions.
PUR-001 Presence of nitro-isomer impurities During the nitration of a substituted toluene, multiple isomers can be formed, which are often difficult to separate from the desired product.- Optimize nitrating agent and reaction temperature to favor the desired isomer.- Utilize fractional crystallization or chromatography for purification.
RXN-001 Incomplete reduction of the nitro group - Catalyst poisoning or deactivation.- Insufficient hydrogen pressure or reaction time.- Poor quality of the starting nitro compound.- Use a fresh, high-quality catalyst (e.g., Raney Nickel, Pd/C).- Ensure adequate hydrogen pressure and monitor the reaction to completion (e.g., by TLC).- Purify the nitro-intermediate before the reduction step.
RXN-002 Over-oxidation or side reactions during oxidation of the methyl group The amino group on the aromatic ring can be sensitive to oxidation. The methyl group oxidation can be aggressive, leading to byproducts.- Protect the amino group before the oxidation step.- Use a milder oxidizing agent (e.g., KMnO4 under carefully controlled pH and temperature).[1]
SFTY-001 Hazardous reaction conditions Some synthesis routes involve high pressure and temperature, increasing operational risks.Consider alternative synthetic routes that employ milder reaction conditions. A route starting from 4-fluoroaniline avoids high-pressure hydrogenation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 4-fluoro-2-nitrotoluene, which undergoes reduction and then oxidation, and 3-fluoro-4-methylaniline, which can be carboxylated. An alternative route starts with 4-fluoroaniline, which is condensed with chloral hydrate and hydroxylamine hydrochloride.[2]

Q2: How can I minimize the formation of the 3-fluoro-2-nitrobenzyl ester byproduct during nitration?

A2: The formation of this byproduct is a known issue in certain synthetic routes.[1][2] To minimize its formation, it is crucial to carefully control the reaction temperature, typically keeping it in the range of -10 to 30°C, and to control the addition rate of the nitrating agent.[1]

Q3: What is a recommended catalyst for the reduction of the nitro group in this synthesis?

A3: Raney nickel is a commonly used catalyst for the catalytic hydrogenation of the nitro group in related syntheses.[1] Palladium on carbon (Pd/C) is also a highly effective catalyst for this transformation.

Q4: The oxidation of the methyl group to a carboxylic acid is proving to be low-yielding. What can I do?

A4: The oxidation of the methyl group, especially in the presence of an amino group, can be challenging. Potassium permanganate (KMnO₄) is a common oxidizing agent for this step. However, the reaction is sensitive to pH; maintaining alkaline or neutral conditions is crucial as the generation of acidic byproducts can lower the yield.[1]

Q5: Are there any synthesis routes that avoid high-pressure reactions?

A5: Yes, a synthetic route starting from 4-fluoroaniline involves condensation and cyclization reactions followed by oxidative cleavage under alkaline conditions with hydrogen peroxide. This method avoids the need for high-pressure hydrogenation equipment, making it more suitable for standard laboratory settings and potentially safer for industrial scale-up.[2]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 5-fluoro-2-aminotoluene

This protocol is based on the oxidation of 5-fluoro-2-aminotoluene, which can be prepared by the reduction of 4-fluoro-2-nitrotoluene.

Materials:

  • 5-fluoro-2-aminotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 5-fluoro-2-aminotoluene in an aqueous alkaline solution (e.g., NaOH or KOH).

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate while vigorously stirring and maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Protocol 2: Synthesis from 4-Fluoroaniline

This route avoids high-pressure hydrogenation and starts with readily available materials.[2]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • Prepare a solution of chloral hydrate in water.

  • In a separate flask, dissolve 4-fluoroaniline and hydroxylamine hydrochloride in water, then add concentrated hydrochloric acid.

  • Add the chloral hydrate solution to a reaction flask and heat.

  • Add the 4-fluoroaniline solution to the heated flask. A precipitate will form.

  • Heat the mixture to reflux for a few hours.

  • Cool the mixture and filter the precipitate. Recrystallize from hot water to obtain N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione

  • Add concentrated sulfuric acid to a flask and heat to approximately 60-70°C.

  • Carefully add the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step.

  • Heat the reaction mixture to 85-90°C for about 20 minutes.

  • Pour the hot reaction mixture over crushed ice to precipitate the product.

  • Filter and dry the solid to obtain 5-fluoro-1H-indole-2,3-dione.

Step 3: Synthesis of 2-Amino-5-fluorobenzoic acid

  • Dissolve the 5-fluoro-1H-indole-2,3-dione in an aqueous solution of sodium hydroxide or potassium hydroxide (15-25% concentration).

  • Heat the solution to 80-90°C.

  • Slowly add hydrogen peroxide (30% solution).

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent like xylene to obtain pure 2-Amino-5-fluorobenzoic acid.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide [2]

ParameterCondition 1Condition 2Condition 3
Reaction Time 2 hours3 hoursNot specified
Reaction Temperature 95°C95°CReflux
Yield 69.3%67.0%64.3%[1]

Table 2: Yields for the Synthesis of 5-fluoro-1H-indole-2,3-dione from N-(4-fluorophenyl)-2-(hydroxyimino)acetamide [2]

ParameterCondition 1Condition 2
Concentrated H₂SO₄ 98%95%
Yield 89.9%88.3%

Table 3: Yields for the Oxidation of 5-fluoro-1H-indole-2,3-dione [2]

ParameterCondition 1Condition 2
Base Sodium HydroxidePotassium Hydroxide
Reaction Time Not specified20 minutes (reflux)
Yield 72.8%66.9%

Visualizations

Synthesis_Pathway_1 A 4-Fluoro-2-nitrotoluene B 5-Fluoro-2-aminotoluene A->B Reduction (e.g., H₂, Raney Ni) C This compound B->C Oxidation (e.g., KMnO₄)

Caption: Synthesis route starting from 4-Fluoro-2-nitrotoluene.

Synthesis_Pathway_2 A 4-Fluoroaniline B N-(4-fluorophenyl)-2-(hydroxyimino)acetamide A->B Condensation (Chloral hydrate, Hydroxylamine HCl) C 5-Fluoro-1H-indole-2,3-dione B->C Cyclization (Conc. H₂SO₄) D 2-Amino-5-fluorobenzoic acid C->D Oxidative Cleavage (H₂O₂, NaOH)

Caption: Alternative synthesis route starting from 4-Fluoroaniline.

Troubleshooting_Logic Start Low Yield Observed CheckPurity Check Purity of Intermediates Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Reagents) Start->ReviewConditions OptimizePurification Optimize Purification Method Start->OptimizePurification Impure Impure Intermediates CheckPurity->Impure Suboptimal Suboptimal Conditions ReviewConditions->Suboptimal LossDuringPurification Product Loss During Purification OptimizePurification->LossDuringPurification Impure->ReviewConditions No Purify Purify Intermediates Impure->Purify Yes Suboptimal->OptimizePurification No Optimize Systematically Optimize Conditions Suboptimal->Optimize Yes LossDuringPurification->Start No, re-evaluate ChangeMethod Change Purification Method (e.g., different solvent for recrystallization) LossDuringPurification->ChangeMethod Yes End Improved Yield Purify->End Optimize->End ChangeMethod->End

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Purification of 2-Amino-5-fluoro-4-methylbenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-5-fluoro-4-methylbenzoic acid by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Problem Question Possible Cause & Solution
No Crystal Formation I've cooled the solution, but no crystals have formed. What should I do?Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound. Too Much Solvent: You may have used too much solvent. Try to evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[1]
Oiling Out My compound is separating as an oil instead of crystals. How can I fix this?Cooling Too Quickly: The solution may be cooling too rapidly, causing the compound to come out of solution above its melting point. Allow the solution to cool more slowly. Insulating the flask can help. Inappropriate Solvent: The chosen solvent may not be ideal. Try adding a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. For example, if using a non-polar solvent, add a small amount of a more polar solvent like ethanol.
Low Yield After filtration, my yield of purified crystals is very low. How can I improve it?Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Premature Crystallization: Crystals may have formed during a hot filtration step. Ensure your filtration apparatus is pre-heated to prevent this. Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation before filtration. An ice bath can be used for this purpose after the solution has reached room temperature.
Colored Impurities My final crystals have a yellowish or brownish tint. How can I remove colored impurities?Adsorption: Activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal will also adsorb some of your product, potentially reducing the yield.
Crystals are Too Small The resulting crystals are very fine, like a powder. How can I obtain larger crystals?Rapid Cooling: Fine crystals are often the result of rapid cooling. For larger crystals, allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Based on structurally similar compounds, good starting points for solvent screening include xylene, or mixed solvent systems such as ethanol/water or acetone/water.[2] A systematic solvent screen is recommended to find the optimal conditions for your specific sample.

Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?

A2: Place a small amount of your crude this compound into several test tubes. To each tube, add a different solvent and observe the solubility at room temperature. Heat the tubes with the insoluble or sparingly soluble samples to boiling and observe if the compound dissolves. A good solvent will dissolve the compound when hot but show low solubility when cold.

Q3: Can I reuse the mother liquor from the recrystallization?

A3: Yes, the mother liquor will contain some of your dissolved product. You can attempt to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to induce further crystallization. However, be aware that any soluble impurities will also become more concentrated, so the purity of this second crop of crystals may be lower.

Q4: How can I be sure my recrystallized product is pure?

A4: The purity of your recrystallized this compound can be assessed by several methods. A sharp melting point close to the literature value is a good indicator of purity. Spectroscopic techniques such as NMR and IR can also be used to confirm the structure and identify any remaining impurities.

Quantitative Data

CompoundSolventTemperatureSolubility ( g/100 mL)
2-Amino-5-fluorobenzoic acidEthanolRoom Temp.~2.0[3]
2-Amino-5-fluorobenzoic acidDMSORoom Temp.~3.0[3]
2-Amino-5-fluorobenzoic acidDMFRoom Temp.~3.0[3]
2-Amino-5-fluorobenzoic acidPBS (pH 7.2)Room Temp.~0.025[3]
Benzoic acidWater0 °C0.17
Benzoic acidWater100 °C5.63
Benzoic acidEthanolRoom Temp.Highly Soluble
Benzoic acidTolueneRoom Temp.Moderately Soluble

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., xylene or ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble, e.g., ethanol) at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (a solvent in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Visualizations

Troubleshooting_Workflow Start Start Recrystallization Dissolve Dissolve Crude Product in Minimum Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool Crystals_Form Crystals Formed? Cool->Crystals_Form Oiling_Out Compound Oiled Out? Cool->Oiling_Out Filter_Wash Filter and Wash Crystals Crystals_Form->Filter_Wash Yes No_Crystals No Crystals Crystals_Form->No_Crystals No Dry Dry Purified Product Filter_Wash->Dry End Pure Product Dry->End Low_Yield Low Yield? Dry->Low_Yield Add_Seed Add Seed Crystal or Scratch Flask No_Crystals->Add_Seed Evaporate Too Much Solvent? Evaporate Some Solvent No_Crystals->Evaporate Add_Seed->Cool Evaporate->Cool Oiling_Out->Crystals_Form No Reheat_Add_Solvent Reheat and Add More 'Good' Solvent Oiling_Out->Reheat_Add_Solvent Yes Cool_Slower Cool Slower Reheat_Add_Solvent->Cool_Slower Cool_Slower->Cool Low_Yield->End No, Yield is Acceptable Check_Mother_Liquor Concentrate Mother Liquor for Second Crop Low_Yield->Check_Mother_Liquor Yes Check_Mother_Liquor->Cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-Amino-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Amino-5-fluoro-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent synthetic strategy involves a multi-step process beginning with a substituted fluorotoluene. The typical sequence is:

  • Nitration: Introduction of a nitro group onto the aromatic ring of a suitable fluorotoluene precursor.

  • Reduction: Conversion of the nitro group to an amino group.

  • Oxidation: Oxidation of the methyl group to a carboxylic acid.

The precise starting material and order of steps can be varied to optimize yield and purity.

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The main side reactions of concern are:

  • Formation of regioisomers during the nitration step.

  • Incomplete oxidation of the methyl group, leading to unreacted starting material.

  • Formation of colored impurities due to the air sensitivity of aniline derivatives.

  • Potential for decarboxylation of the final product under strong acidic conditions during workup.

Q3: How can I minimize the formation of isomeric impurities?

A3: The formation of isomers is most problematic during the nitration step. To control regioselectivity, consider the following:

  • Choice of starting material: The initial positions of the fluorine and methyl groups will dictate the position of nitration.

  • Reaction conditions: Temperature, concentration of nitrating agents, and the presence of a catalyst can influence the isomer ratio.

  • Protecting groups: If starting with an amino group already present, protecting it (e.g., as an acetamide) can help direct the nitration to the desired position, typically para to the activating group.

Q4: My final product is discolored (e.g., brown or yellow). What is the likely cause and how can I purify it?

A4: Discoloration is often due to the oxidation and/or polymerization of the aniline functional group. To mitigate this:

  • Work under an inert atmosphere: Especially during purification steps, using nitrogen or argon can prevent air oxidation.

  • Use of antioxidants: Small amounts of antioxidants like sodium bisulfite can sometimes be used during workup.

  • Purification: Recrystallization is a common method for purifying the final product and removing colored impurities. Activated carbon (charcoal) treatment during recrystallization can also be effective.

Troubleshooting Guides

Issue 1: Low Yield and Mixture of Isomers after Nitration

Question: I performed a nitration on a fluorotoluene derivative and obtained a low yield of the desired nitro-isomer, with significant amounts of other isomers present as confirmed by NMR/GC-MS. How can I improve the regioselectivity?

Answer:

The formation of multiple isomers is a common challenge in electrophilic aromatic substitution on substituted rings. The directing effects of both the fluorine (ortho, para-directing but deactivating) and the methyl group (ortho, para-directing and activating) will influence the outcome.

Potential Causes and Solutions:

CauseRecommended Action
Suboptimal Reaction Temperature Nitration is an exothermic reaction. Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product over thermodynamically favored isomers.
Incorrect Nitrating Agent or Concentration The strength of the nitrating agent (e.g., nitric acid, or a mixture with sulfuric acid) can affect selectivity. A milder nitrating agent or a more dilute solution may provide better control.
Steric Hindrance The relative positions of the existing substituents can sterically hinder certain positions, leading to a mixture of products. It may be necessary to choose a different starting isomer of fluorotoluene if one is available.

Experimental Protocol: Regioselective Nitration

A general procedure to improve regioselectivity involves careful control of reaction conditions:

  • Cooling: Dissolve the fluorotoluene starting material in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slow Addition: Prepare a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) and add it dropwise to the cooled solution of the starting material, ensuring the temperature does not rise significantly.

  • Monitoring: Monitor the reaction progress by TLC or GC to avoid over-nitration or prolonged reaction times that might lead to side product formation.

  • Workup: Quench the reaction by pouring it onto ice, followed by extraction and purification.

Issue 2: Incomplete Oxidation of the Methyl Group

Question: After the oxidation step with potassium permanganate, I still have a significant amount of the starting methyl-substituted compound in my product mixture. How can I drive the reaction to completion?

Answer:

Incomplete oxidation can result from insufficient oxidant, deactivation of the oxidant, or non-optimal reaction conditions.

Potential Causes and Solutions:

CauseRecommended Action
Insufficient Oxidant Ensure that a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate) is used. A typical ratio is 2-3 equivalents of KMnO₄ per equivalent of the methyl group.
Reaction Time and Temperature The oxidation of an aromatic methyl group can be slow. Increasing the reaction time or temperature may be necessary. However, be cautious as excessively harsh conditions can lead to degradation.
pH of the Reaction Medium Permanganate oxidations are often carried out under basic conditions. Ensure the pH is maintained in the optimal range for the reaction.

Experimental Protocol: Permanganate Oxidation

  • Setup: Dissolve the methyl-substituted aniline derivative in a mixture of a suitable solvent (e.g., water/pyridine) and an aqueous base (e.g., NaOH or KOH).

  • Addition of Oxidant: Heat the solution to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

  • Monitoring: Monitor the disappearance of the purple permanganate color as an indicator of its consumption. The formation of a brown manganese dioxide precipitate will also be observed.

  • Workup: After the reaction is complete (as determined by TLC or LC-MS), the excess permanganate is quenched (e.g., with sodium bisulfite or ethanol), and the manganese dioxide is removed by filtration. The product is then isolated by acidification of the filtrate.

Data Presentation

Table 1: Hypothetical Comparison of Nitration Conditions for 4-Fluoro-3-methyltoluene

EntryNitrating AgentTemperature (°C)Desired Isomer Yield (%) (2-Nitro-4-fluoro-5-methyltoluene)Other Isomers (%)
1HNO₃/H₂SO₄256535
2HNO₃/H₂SO₄08020
3HNO₃ in Acetic Anhydride107525

Note: This data is illustrative and actual results may vary.

Visualizations

Synthesis Pathway and Side Reactions

G cluster_0 Main Synthesis Pathway cluster_1 Side Reactions Start 4-Fluoro-3-methylaniline Nitration Nitration (HNO3/H2SO4) Nitro_Intermediate 2-Nitro-4-fluoro-5-methylaniline Nitration->Nitro_Intermediate Isomer_Byproduct Isomeric Nitro Compounds Nitration->Isomer_Byproduct Poor Regioselectivity Reduction Reduction (e.g., H2/Pd-C) Amino_Intermediate 4-Fluoro-3,5-diaminotoluene Oxidation_Byproduct Colored Impurities (Oxidation/Polymerization) Amino_Intermediate->Oxidation_Byproduct Air Sensitivity Final_Product This compound Incomplete_Oxidation Unreacted Methyl Group Start_Alt 4-Fluoro-2-methyltoluene Nitration_Alt Nitration Start_Alt->Nitration_Alt Nitro_Intermediate_Alt 5-Fluoro-4-methyl-2-nitrotoluene Nitration_Alt->Nitro_Intermediate_Alt Reduction_Alt Reduction Nitro_Intermediate_Alt->Reduction_Alt Amino_Intermediate_Alt 5-Fluoro-4-methyl-2-aminotoluene Reduction_Alt->Amino_Intermediate_Alt Oxidation_Alt Oxidation Amino_Intermediate_Alt->Oxidation_Alt Oxidation_Alt->Final_Product

Caption: A plausible synthetic pathway for this compound and key side reactions.

Troubleshooting Workflow

G cluster_0 Troubleshooting Guide Start Problem Encountered Low_Yield Low Yield/ Impure Product Start->Low_Yield Isomer_Check Check for Isomers (NMR, GC-MS) Low_Yield->Isomer_Check After Nitration Step Oxidation_Check Check for Incomplete Oxidation (TLC, LC-MS) Low_Yield->Oxidation_Check After Oxidation Step Color_Check Product Discolored? Low_Yield->Color_Check Final Product Isomer_Check->Oxidation_Check No Optimize_Nitration Optimize Nitration: - Lower Temperature - Slower Addition - Adjust Reagents Isomer_Check->Optimize_Nitration Yes Oxidation_Check->Color_Check No Optimize_Oxidation Optimize Oxidation: - Increase Oxidant - Increase Time/Temp - Check pH Oxidation_Check->Optimize_Oxidation Yes Purification Purification: - Recrystallization - Charcoal Treatment - Inert Atmosphere Color_Check->Purification Yes End Pure Product Color_Check->End No Optimize_Nitration->End Optimize_Oxidation->End Purification->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Overcoming Solubility Issues of 2-Amino-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-Amino-5-fluoro-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: Direct quantitative solubility data for this compound is limited in publicly available literature. However, based on the data for the structurally similar compound 2-Amino-5-fluorobenzoic acid, it is anticipated to have good solubility in polar aprotic organic solvents such as DMSO and DMF, and moderate solubility in polar protic solvents like ethanol. Its aqueous solubility is expected to be low, particularly in neutral to acidic pH, due to the presence of the hydrophobic methyl group and the aromatic ring.

Q2: Why is my this compound not dissolving in aqueous solutions?

A2: this compound is a weak acid with a nonpolar aromatic structure. In neutral or acidic aqueous solutions, the carboxylic acid group remains largely protonated, limiting its ability to form favorable interactions with water molecules. The presence of the methyl group further increases its hydrophobicity, contributing to poor aqueous solubility.

Q3: What are the primary strategies to improve the solubility of this compound?

A3: The three main strategies to enhance the solubility of this compound are:

  • pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Co-solvency: Using a mixture of a primary solvent (in which the compound is poorly soluble, e.g., water) and a miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol).

  • Salt Formation: Converting the acidic compound into a solid salt form by reacting it with a base prior to dissolution.

Q4: Can heating improve the solubility?

A4: Yes, gently heating the solution can increase the solubility of this compound. However, it is crucial to ensure the compound is stable at the elevated temperature and that the solvent does not evaporate significantly. Upon cooling, the compound may precipitate out of solution, so this method is often used for immediate experimental use.

Q5: Are there any known biological applications of similar compounds that I can reference for experimental design?

A5: Yes, the related compound 2-Amino-5-fluorobenzoic acid (also known as 5-fluoroanthranilic acid) is used for the counterselection of the TRP1 genetic marker in the yeast Saccharomyces cerevisiae.[1][2][3] This suggests that this compound might be investigated for similar applications in microbial genetics or as a building block in the synthesis of biologically active molecules like kinase inhibitors.[4]

Troubleshooting Guides

Problem: The compound has precipitated out of my aqueous buffer.
  • Possible Cause 1: pH Shift. The pH of your final solution may have dropped, causing the more soluble carboxylate salt to revert to the less soluble protonated acid form.

    • Solution: Re-adjust the pH of your solution to a more alkaline range (e.g., pH 7.5-9.0) by adding a small amount of a dilute base like NaOH. Monitor the pH to ensure it remains in the desired range.

  • Possible Cause 2: Co-solvent ratio is too low. If you are using a co-solvent system, the percentage of the organic solvent may be insufficient to maintain solubility in the aqueous buffer.

    • Solution: Prepare a new solution with a higher percentage of the co-solvent. It is advisable to prepare a concentrated stock solution in 100% of the organic co-solvent and then dilute it into the aqueous buffer.

  • Possible Cause 3: Temperature change. If the solution was prepared at an elevated temperature, the compound may precipitate upon cooling to room temperature.

    • Solution: If experimentally feasible, maintain a slightly elevated and constant temperature. Otherwise, consider using pH adjustment or a co-solvent system for stable room temperature solubility.

Data Presentation

Table 1: Solubility of the Analogous Compound 2-Amino-5-fluorobenzoic Acid in Various Solvents.

Disclaimer: The following data is for 2-Amino-5-fluorobenzoic acid and should be used as an estimate for the solubility of this compound. The additional methyl group on the target compound may slightly decrease its solubility in polar solvents.

SolventApproximate Solubility (mg/mL)Reference
Dimethyl sulfoxide (DMSO)~30[5]
Dimethylformamide (DMF)~30[5]
Ethanol~20[5]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.25[5]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

Objective: To prepare an aqueous stock solution of this compound by converting it to its more soluble salt form in a basic buffer.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Target aqueous buffer (e.g., PBS, Tris)

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker.

  • Add a portion of the target aqueous buffer to create a slurry.

  • Begin stirring the suspension.

  • Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH.

  • Continue adding NaOH until the solid completely dissolves. The pH of the solution will be in the basic range.

  • Adjust the pH to the desired final working pH using dilute HCl or your buffer components, ensuring the pH does not drop to a point where precipitation occurs.

  • Add the remaining amount of the target buffer to reach the final desired volume and concentration.

Protocol 2: Solubilization using a Co-solvent System

Objective: To prepare a solution of this compound in an aqueous buffer using an organic co-solvent.

Materials:

  • This compound

  • High-purity organic co-solvent (e.g., DMSO, Ethanol)

  • Target aqueous buffer

  • Vortex mixer or sonicator

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.

  • To prepare the final working solution, perform a serial dilution.

  • Vigorously stir the target aqueous buffer.

  • Slowly add the concentrated stock solution dropwise to the stirring buffer.

  • Ensure the final concentration of the organic co-solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity or other interferences.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Compound is Insoluble check_solvent Is the solvent appropriate? start->check_solvent try_organic Try a polar aprotic solvent (DMSO, DMF) check_solvent->try_organic No check_aqueous Is an aqueous solution required? check_solvent->check_aqueous Yes success Success: Compound Dissolved try_organic->success ph_adjust Is pH adjustment compatible with the experiment? check_aqueous->ph_adjust co_solvent Are co-solvents acceptable? ph_adjust->co_solvent No ph_adjust->success Yes, use Protocol 1 salt_formation Consider pre-forming a solid salt co_solvent->salt_formation No co_solvent->success Yes, use Protocol 2 fail Insoluble: Re-evaluate experimental design salt_formation->fail

Caption: A logical workflow for troubleshooting solubility issues.

G cluster_1 Experimental Workflow: Yeast TRP1 Counterselection yeast_strain Yeast Strain with TRP1 Marker prepare_media Prepare selective media containing This compound yeast_strain->prepare_media plate_cells Plate yeast cells on the selective media prepare_media->plate_cells incubation Incubate plates plate_cells->incubation observe_growth Observe for growth incubation->observe_growth no_growth TRP1+ cells (wild-type) show no growth (compound is converted to toxic analog) observe_growth->no_growth growth trp1- cells (mutant) grow (lack the enzyme to metabolize the compound) observe_growth->growth

Caption: Workflow for a biological application using a similar compound.

References

optimization of reaction conditions for 2-Amino-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 2-Amino-5-fluoro-4-methylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-Amino-5-fluorobenzoic acid?

A1: Common starting materials include 4-fluoroaniline, 2-methyl-4-fluoronitrobenzene, 3-fluorobenzyl ester, and 5-fluoro-2-bromotoluene.[1][2] The choice of starting material often depends on factors like cost, availability, and the desired scale of the synthesis.

Q2: What are the main challenges encountered during the synthesis of 2-Amino-5-fluorobenzoic acid?

A2: Key challenges include the formation of difficult-to-separate byproducts, low yields due to multiple reaction and purification steps, and harsh reaction conditions (e.g., high pressure or temperature).[1] For instance, the nitration of 3-fluorobenzyl ester can produce a 3-fluoro-2-nitrobenzyl ester byproduct, complicating purification.[1][2]

Q3: Are there any recommended "greener" or more industrially scalable synthetic routes?

A3: A synthetic route starting from 4-fluoroaniline is considered advantageous for industrial-scale production due to its use of inexpensive and readily available raw materials, mild reaction conditions, and a simple and safe operation process.[2]

Q4: What are the typical physical and solubility properties of 2-Amino-5-fluorobenzoic acid?

A4: 2-Amino-5-fluorobenzoic acid is typically a crystalline solid.[3] It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[3] Its solubility is approximately 20 mg/ml in ethanol and 30 mg/ml in DMSO and DMF.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in the Final Product Incomplete reaction in one or more steps.Monitor each reaction step using techniques like TLC to ensure completion before proceeding. Adjust reaction time, temperature, or catalyst concentration as needed.
Loss of product during workup and purification.Optimize extraction and recrystallization procedures. Use of an appropriate solvent system is crucial. For instance, xylene is a preferred solvent for recrystallization.[2]
Side reactions consuming starting materials or intermediates.Carefully control reaction conditions, particularly temperature. For example, in the synthesis of related compounds, temperatures that are too high can lead to byproduct formation.[4]
Formation of Impurities or Byproducts Non-selective reactions, such as in nitration steps.Modify the reaction conditions to improve selectivity. This may involve changing the nitrating agent, solvent, or temperature. The formation of 3-fluoro-2-nitrobenzyl ester as a byproduct is a known issue in one synthetic route.[1][2]
Oxidation of the amino group.When performing oxidation steps on molecules containing an amino group, the reaction conditions must be carefully controlled. For example, using potassium permanganate can lead to decreased yields if the alkalinity of the solution is not maintained.[1]
Difficulty in Product Purification Presence of structurally similar byproducts.Employ alternative purification techniques such as column chromatography if recrystallization is ineffective. The choice of eluent should be optimized for the best separation.
Co-precipitation of impurities.Ensure the crude product is sufficiently washed before recrystallization. An acid-base workup can also help in removing certain types of impurities.
Inconsistent Reaction Outcomes Quality of reagents and solvents.Use reagents and solvents of appropriate purity. For instance, older or colored 2-fluoroaminobenzene may require distillation before use in the synthesis of related compounds.[4]
Moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents when necessary. Certain reagents, like anilide, can react violently with residual water.[4]

Experimental Protocols

Synthesis of 2-Amino-5-fluorobenzoic Acid via 5-Fluoro-1H-indole-2,3-dione

This protocol is adapted from a patented method and is noted for its mild conditions and accessible starting materials.[2]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • Prepare Solutions:

    • Solution A: Dissolve 18.2 g of chloral hydrate in 400 mL of water.

    • Solution B: In a separate flask, dissolve 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water. Add 9 mL of concentrated hydrochloric acid and stir until a clear yellow solution is obtained.

  • Reaction:

    • Add Solution A to a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer.

    • Add Solution B to the flask. A white precipitate will form immediately.

    • Heat the mixture to reflux and maintain for 2 hours.

  • Workup and Purification:

    • Filter the hot mixture under reduced pressure.

    • Recrystallize the resulting brownish-yellow filter cake from hot water.

    • Filter the cooled solution and dry the white solid product.

Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione

  • Reaction:

    • In a 250 mL three-necked flask, add 95 mL of 98% concentrated sulfuric acid.

    • Heat the acid to 60°C ± 10°C.

    • Add 22.2 g of the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from Step 1.

    • Increase the temperature to 85-90°C and react for 20 minutes.

  • Workup:

    • Pour the reaction mixture into crushed ice. An orange-red solid will precipitate.

    • Filter the solid and dry at a low temperature.

Step 3: Synthesis of 2-Amino-5-fluorobenzoic Acid

  • Reaction:

    • The 5-fluoro-1H-indole-2,3-dione is oxidized using hydrogen peroxide under alkaline conditions (e.g., in a 15-25% solution of sodium hydroxide or potassium hydroxide).

    • The recommended molar ratio of 5-fluoro-1H-indole-2,3-dione to hydrogen peroxide is 1:2.5 to 1:4.0.

    • The reaction temperature should be controlled between 80-90°C.

  • Workup and Purification:

    • After the reaction is complete, the crude product is precipitated.

    • The final product is purified by recrystallization, preferably from xylene.

Data Presentation

Table 1: Summary of Yields for the Synthesis of 2-Amino-5-fluorobenzoic Acid and Intermediates[2]

Step Product Yield (%) Melting Point (°C)
1N-(4-fluorophenyl)-2-(hydroxyimino)acetamide67.0 - 69.3Not specified
25-Fluoro-1H-indole-2,3-dione89.9216.9 - 217.2
32-Amino-5-fluorobenzoic acidNot specified in detail181-183 (literature value)

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate A cluster_step2 Step 2: Synthesis of Intermediate B cluster_step3 Step 3: Final Product Synthesis start1 4-Fluoroaniline, Chloral Hydrate, Hydroxylamine HCl process1 Condensation Reaction (Reflux, 2h) start1->process1 product1 N-(4-fluorophenyl)-2- (hydroxyimino)acetamide process1->product1 process2 Cyclization in Conc. H2SO4 (85-90°C, 20min) product1->process2 product2 5-Fluoro-1H-indole-2,3-dione process2->product2 process3 Oxidation (80-90°C) product2->process3 reagents3 H2O2, NaOH/KOH reagents3->process3 product3 2-Amino-5-fluorobenzoic acid process3->product3

Caption: Workflow for the synthesis of 2-Amino-5-fluorobenzoic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Loss start->cause3 cause4 Reagent Quality start->cause4 sol1 Monitor reaction (TLC) Adjust conditions cause1->sol1 Check sol2 Control temperature Optimize reagents cause2->sol2 Investigate sol3 Optimize workup & recrystallization cause3->sol3 Refine sol4 Use high-purity reagents/solvents cause4->sol4 Verify

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Characterization of Impurities in 2-Amino-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoro-4-methylbenzoic acid. The information provided is intended to assist in the identification, quantification, and control of impurities during its synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from various sources throughout the synthetic process. Understanding these sources is crucial for developing effective control strategies. The primary categories of impurities include:

  • Starting Materials and Reagents: Unreacted starting materials, such as precursors to the benzoic acid ring, and residual reagents or catalysts used in the synthesis.

  • Intermediates: In multi-step syntheses, incomplete reactions can lead to the carry-over of synthetic intermediates into the final product.

  • Byproducts of Side Reactions:

    • Isomeric Impurities: Formation of isomers with different substitution patterns on the aromatic ring can occur.

    • Over- or Under-alkylation/amination/fluorination: Depending on the synthetic route, reactions may not proceed to completion or may go further than desired.

    • Decarboxylation Products: Loss of the carboxylic acid group under certain conditions.

  • Degradation Products: The final compound may degrade upon exposure to heat, light, oxygen, or incompatible pH conditions.

  • Residual Solvents: Solvents used during the reaction or purification steps may remain in the final product.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A well-developed HPLC method can provide high resolution and sensitivity. UV detection is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, particularly residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and structural details of unknown impurities, which is invaluable for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of the main compound and any isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present and can be used for a quick identification check.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you should perform forced degradation studies. This involves subjecting a sample of this compound to various stress conditions:

  • Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH.

  • Oxidation: Treat with hydrogen peroxide.

  • Thermal Stress: Heat the solid sample.

  • Photolytic Stress: Expose the sample to UV and visible light.

Analyze the stressed samples by HPLC to ensure that any degradation peaks are well-resolved from the main peak and from each other.

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Presence of active sites on the column.1. Replace the column. 2. Adjust mobile phase pH to be at least 2 units away from the pKa of the analyte. 3. Reduce the injection volume or sample concentration. 4. Use a column with end-capping or add a competing base to the mobile phase.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Leaks in the HPLC system. 3. Temperature variations. 4. Inadequate column equilibration.1. Ensure proper mixing and degassing of the mobile phase. 2. Check for leaks at all fittings. 3. Use a column oven for temperature control. 4. Equilibrate the column for a sufficient time before injection.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase and solvents. 2. Implement a thorough needle wash program. 3. Inject a blank run to identify the source of contamination.
Sample Preparation
Problem Possible Causes Troubleshooting Steps
Incomplete Dissolution of Sample 1. Inappropriate solvent. 2. Insufficient solvent volume. 3. Low temperature.1. Test different solvents or solvent mixtures for better solubility. 2. Increase the solvent volume. 3. Gently warm or sonicate the sample to aid dissolution.
Sample Degradation During Preparation 1. Use of a reactive solvent. 2. Exposure to light or heat.1. Ensure the chosen solvent is inert. 2. Protect the sample from light and keep it cool during preparation.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Analysis of Residual Solvents
  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Mass Spectrometer.

  • MS Scan Range: 35-350 amu.

  • Sample Preparation: Dissolve the sample in a high-purity solvent known not to be present in the synthesis (e.g., DMSO, N,N-Dimethylformamide) at a concentration of about 50 mg/mL.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 2-Amino-5-fluoro-4- methylbenzoic acid Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC-UV/MS (Non-volatile impurities) Preparation->HPLC GCMS GC-MS (Volatile impurities/solvents) Preparation->GCMS Quantification Impurity Quantification HPLC->Quantification Identification Impurity Identification HPLC->Identification MS data GCMS->Identification MS data NMR NMR Spectroscopy (Structural Elucidation) Report Final Report Quantification->Report Identification->NMR Isolate & Confirm Identification->Report

Caption: Workflow for impurity characterization.

troubleshooting_logic start Abnormal Peak Shape in HPLC? cause1 Tailing Peak - Check mobile phase pH - Check for column overload - Use end-capped column start->cause1 Yes cause2 Fronting Peak - Check for sample overload - Reduce sample concentration start->cause2 Yes cause3 Split Peak - Check for column blockage - Ensure proper sample dissolution start->cause3 Yes solution Improved Peak Shape cause1->solution cause2->solution cause3->solution

Caption: Troubleshooting logic for HPLC peak shape issues.

troubleshooting guide for 2-Amino-5-fluoro-4-methylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoro-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a valuable building block in medicinal chemistry and organic synthesis. It is a key precursor for the synthesis of a variety of bioactive molecules, including kinase inhibitors for cancer therapy, antiviral agents, and neuroprotective agents.[1] Its trifunctional nature (amino, fluoro, and carboxylic acid groups on a methyl-substituted benzene ring) allows for diverse synthetic modifications to generate complex molecular architectures.

Q2: What are the common challenges in the synthesis of this compound itself?

A2: The synthesis of this compound can present challenges related to regioselectivity and purification. For instance, nitration of a fluorotoluene precursor can lead to the formation of undesired isomers, which are often difficult to separate from the target compound. Subsequent reduction and oxidation steps need to be carefully controlled to avoid side reactions and decomposition. One patented method involves the cyclization of an intermediate in concentrated sulfuric acid, followed by oxidative cleavage with hydrogen peroxide to yield the final product.[2]

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is important to protect it from moisture and incompatible materials such as strong oxidizing agents.

Q4: What are the typical solvents for reactions involving this compound?

A4: The choice of solvent depends on the specific reaction. For amide coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.[3] For esterification, an excess of the corresponding alcohol (e.g., methanol) often serves as both the reactant and the solvent.[4] For Suzuki coupling reactions, solvents such as toluene, 1,4-dioxane, or THF, often in a mixture with water, are typical.[5][6]

Troubleshooting Guides for Common Reactions

Amide Coupling Reactions

Amide bond formation is a frequent transformation involving the carboxylic acid group of this compound.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete activation of the carboxylic acid.- Use a more potent coupling reagent such as HATU or COMU, especially for sterically hindered amines. - Ensure all reagents and solvents are anhydrous.
Low nucleophilicity of the amine.- If using a salt of the amine, ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA) is added to liberate the free amine. - For electron-deficient amines, consider increasing the reaction temperature or using a stronger activating agent.
Formation of Side Products Racemization (if the amine is chiral).- Additives like HOBt or Oxyma Pure can suppress racemization when using carbodiimide coupling reagents. - Keep reaction temperatures low.
Anhydride formation from the carboxylic acid.- This can occur with some activating agents like oxalyl chloride. Ensure slow addition of the activating agent at low temperatures.
Difficult Purification Removal of urea byproduct from carbodiimide reagents (e.g., DCC, EDC).- If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration. - For the more soluble byproducts of EDC, purification is typically achieved by aqueous workup and column chromatography.
Removal of excess coupling reagent or base.- Use an aqueous workup with dilute acid to remove basic impurities and a base wash to remove unreacted carboxylic acid. - Purification by flash column chromatography is often necessary.[3]

Experimental Protocol: Amide Coupling using HATU

This protocol is a general guideline for the coupling of this compound with a primary or secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve this compound and the amine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add HATU portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Comparative Data for Amide Coupling Reagents

Coupling ReagentBaseSolventTemperatureTypical Yield (%)
HATUDIPEADMFRoom Temp>90
EDC/HOBtDIPEADCM/DMF0 °C to RT80-90
T3PTriethylamineDMF/DCMRoom Temp85-95
DCC/DMAP-DCMRoom Temp75-85

Yields are illustrative and can vary based on the specific amine used.

Esterification Reactions

Esterification of the carboxylic acid group is another common reaction.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficient acid catalyst or reaction time in Fischer esterification.- Increase the amount of catalytic acid (e.g., H₂SO₄). - Extend the reflux time.
Water present in the reaction mixture.- Use anhydrous alcohol and reagents. - For Fischer esterification, use a Dean-Stark apparatus to remove water as it forms.
Decomposition of Starting Material Harsh reaction conditions.- For sensitive substrates, consider milder esterification methods such as using TMSCl in methanol at room temperature.[4]

Experimental Protocol: Fischer Esterification

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Methanol (large excess)

    • Concentrated Sulfuric Acid (catalytic amount)

  • Procedure:

    • Suspend this compound in anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ until effervescence ceases, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

    • Purify by column chromatography if necessary.

Suzuki Coupling Reactions

The amino group of this compound can be transformed (e.g., to a halide) to enable Suzuki coupling for the formation of C-C bonds.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst.- Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation. - Use a pre-catalyst or an appropriate ligand to stabilize the active palladium species. Bulky, electron-rich phosphine ligands are often effective.[6]
Poor transmetalation.- The choice of base is critical. K₃PO₄ or Cs₂CO₃ are often effective. - The addition of water to the solvent system can sometimes facilitate transmetalation.
Homocoupling of Boronic Acid Presence of oxygen.- Thoroughly degas all solvents and reagents before use.
Protodeboronation Unstable boronic acid.- Use the boronic acid as soon as possible after preparation or purchase. - Use milder bases or lower reaction temperatures if possible.

Visualizations

Signaling Pathway

Derivatives of aminobenzoic acids are often used in the synthesis of kinase inhibitors. For example, pyrimidine-based compounds derived from similar building blocks have been shown to inhibit Aurora Kinase A, a key regulator of cell division that is often overexpressed in cancers.[1]

G cluster_0 cluster_1 cluster_2 AuroraA Aurora Kinase A MYC MYC Oncoprotein AuroraA->MYC Phosphorylates & Stabilizes CellCycle Cell Cycle Arrest Inhibitor Pyrimidine Derivative (from 2-Amino-5-fluoro- 4-methylbenzoic acid analog) Inhibitor->AuroraA Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Inhibition of the Aurora Kinase A pathway by a pyrimidine-based inhibitor.

Experimental Workflows

Amide Coupling Workflow

G start Start dissolve Dissolve Acid and Amine in anhydrous DMF start->dissolve add_base Add DIPEA dissolve->add_base add_hatu Add HATU add_base->add_hatu react Stir at Room Temperature (4-12h) add_hatu->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup purify Column Chromatography workup->purify end End purify->end G cluster_0 Potential Causes cluster_1 Solutions problem Low Yield cause1 Inactive Reagents problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Side Reactions problem->cause3 sol1 Use fresh/anhydrous reagents and solvents cause1->sol1 sol2 Optimize temperature, reagent stoichiometry, and reaction time cause2->sol2 sol3 Modify workup or add purification steps cause3->sol3

References

preventing byproduct formation in 2-Amino-5-fluoro-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Amino-5-fluoro-4-methylbenzoic acid. Our focus is on preventing the formation of byproducts and ensuring a high-yield, high-purity synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the likely synthetic approach.

Scenario 1: Synthesis via Catalytic Amination of a Halogenated Precursor

A common and effective method for introducing the amino group is through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation of a 2-halo-5-fluoro-4-methylbenzoic acid precursor.

Problem 1: Low Yield of this compound and Presence of Starting Material

  • Possible Cause: Inefficient catalytic activity or incomplete reaction.

  • Troubleshooting Steps:

    • Catalyst and Ligand Integrity: Ensure the palladium catalyst and phosphine ligand (for Buchwald-Hartwig) are of high quality and have not been deactivated by prolonged exposure to air or moisture. For Ullmann reactions, ensure the copper catalyst is active.

    • Solvent and Reagent Purity: Use anhydrous, degassed solvents, especially in palladium-catalyzed reactions, as oxygen can deactivate the catalyst. Ensure all reagents are free from impurities that could poison the catalyst.

    • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or byproduct formation.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Problem 2: Formation of a Dehalogenated Byproduct (5-fluoro-4-methylbenzoic acid)

  • Possible Cause: Hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Troubleshooting Steps:

    • Ligand Choice: The choice of phosphine ligand in Buchwald-Hartwig reactions is critical. Sterically hindered biarylphosphine ligands can often suppress hydrodehalogenation.

    • Base Selection: The nature and strength of the base can influence the extent of this side reaction. Experiment with different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) to find the optimal conditions.

    • Moisture Control: Rigorously exclude water from the reaction mixture, as it can be a proton source for the hydrodehalogenation process.

Problem 3: Observation of a Colored Impurity (Brown or Dark Precipitate)

  • Possible Cause: Formation of polymeric byproducts or degradation of the starting material or product, often at elevated temperatures.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

    • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidative side reactions that can lead to colored impurities.

    • Purification: If colored byproducts are formed, they can often be removed by recrystallization of the final product or by treatment with activated charcoal.

ParameterRecommended Condition for Buchwald-Hartwig AminationTroubleshooting Tip
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Use fresh, high-purity catalyst.
Ligand Sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos) (1.1-1.5 eq. to Pd)Screen different ligands to optimize yield and minimize side reactions.
Base NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equivalents)The choice of base can significantly impact the reaction outcome; weaker bases may require higher temperatures.
Solvent Anhydrous, degassed toluene, dioxane, or DMFEnsure the solvent is rigorously dried and deoxygenated.
Temperature 80-120 °COptimize for a balance between reaction rate and stability of reactants and catalyst.
Amine Source Ammonia equivalent (e.g., benzophenone imine, LHMDS) or aqueous ammoniaThe choice of ammonia source will dictate the reaction conditions and workup procedure.
Scenario 2: Synthesis via Hofmann or Curtius Rearrangement

These methods involve the conversion of a carboxylic acid derivative (an amide for the Hofmann rearrangement or an acyl azide for the Curtius rearrangement) to a primary amine with the loss of one carbon atom.

Problem 1: Formation of a Symmetrical Urea Byproduct

  • Possible Cause: The isocyanate intermediate, formed during the rearrangement, reacts with the desired amine product.

  • Troubleshooting Steps:

    • Reaction Conditions: Conduct the reaction under conditions that favor the rapid trapping of the isocyanate by the desired nucleophile (e.g., water or an alcohol) overreaction with the product amine.

    • Slow Addition: If the reaction is carried out in a single pot, consider a slow addition of the reagent that initiates the rearrangement to keep the instantaneous concentration of the isocyanate low.

    • Workup: During the workup, ensure that the pH and temperature are controlled to minimize the reaction between any remaining isocyanate and the product amine.

Problem 2: Isolation of a Carbamate Instead of the Amine

  • Possible Cause: The isocyanate intermediate has been trapped by an alcohol used as a solvent or during the workup.

  • Troubleshooting Steps:

    • Solvent Choice: If the free amine is the desired product, avoid using alcoholic solvents during the rearrangement step.

    • Hydrolysis: The isolated carbamate can be hydrolyzed to the desired amine, typically under acidic or basic conditions. This adds an extra step to the synthesis but can be an effective way to obtain the pure amine.

ParameterRecommended Condition for Hofmann RearrangementTroubleshooting Tip
Starting Material 5-Fluoro-4-methylphthalamic acidEnsure the starting amide is pure and dry.
Reagent Br₂ or N-bromosuccinimide (NBS) in the presence of a strong base (e.g., NaOH)The stoichiometry of the bromine and base should be carefully controlled.
Solvent Aqueous solution or a mixture of water and an organic solvent (e.g., THF, Dioxane)The choice of solvent can influence the solubility of the intermediates and the reaction rate.
Temperature Typically heated to 50-80 °CMonitor the reaction for the evolution of CO₂ as an indicator of product formation.
ParameterRecommended Condition for Curtius RearrangementTroubleshooting Tip
Starting Material 5-Fluoro-4-methylbenzoyl azideThe acyl azide should be handled with care as they can be explosive. Prepare it fresh and use it immediately.
Solvent An inert, high-boiling solvent (e.g., toluene, diphenyl ether)The solvent should be compatible with the reaction temperature and not react with the isocyanate intermediate.
Temperature Typically heated to 80-120 °CThe rearrangement is thermally induced; the temperature should be high enough for the reaction to proceed at a reasonable rate.
Workup Hydrolysis of the isocyanate with aqueous acid or base to yield the amineThe workup conditions will determine the final product (amine, carbamate, or urea).

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a persistent yellow or brown color. How can I remove it?

A1: Colored impurities are common in the synthesis of substituted anilines. Here are a few purification strategies:

  • Recrystallization: This is often the most effective method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery of the desired product while leaving the colored impurities in the mother liquor.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture for a short period, and then filter it through celite. The charcoal can adsorb the colored impurities. Be aware that this may also lead to some loss of the desired product.

  • Column Chromatography: While less ideal for large-scale purification, silica gel chromatography can be effective for removing persistent impurities.

Q2: I am considering a nitration-reduction route to synthesize this compound. What are the potential pitfalls?

A2: A nitration-reduction strategy starting from 5-fluoro-4-methylbenzoic acid can be challenging due to the directing effects of the substituents. The carboxylic acid is a meta-director, while the fluorine and methyl groups are ortho, para-directors. This can lead to the formation of multiple regioisomers during the nitration step, which can be very difficult to separate. For instance, nitration of similar compounds has been reported to produce hard-to-separate nitro-isomers.[1] If you choose this route, be prepared for a potentially difficult purification process.

Q3: How can I monitor the progress of my amination reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction.

  • TLC: Use a suitable mobile phase to achieve good separation between your starting material (the halo-benzoic acid) and the product (the amino-benzoic acid). The product, being more polar, will typically have a lower Rf value.

  • LC-MS: This technique is very powerful as it allows you to monitor the disappearance of the starting material and the appearance of the product, and it also provides the mass of the product to confirm its identity.

Visualizing the Synthetic Pathways

To aid in understanding the reaction mechanisms and potential points of byproduct formation, the following diagrams illustrate the key synthetic transformations.

Buchwald_Hartwig_Amination A 2-Halo-5-fluoro-4-methylbenzoic Acid C Oxidative Addition Complex A->C + Pd(0) B Pd(0) Catalyst E Amine Coordination Complex C->E + Amine J Hydrodehalogenation (Byproduct Formation) C->J Side Reaction D Amine Source (NH3) G Reductive Elimination E->G + Base - HX F Base H This compound G->H I Pd(0) Catalyst (Regenerated) G->I

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Hofmann_Rearrangement A 5-Fluoro-4-methylphthalamic Acid B N-Bromoamide A->B + Br2, Base C Isocyanate Intermediate B->C Rearrangement D Carbamic Acid C->D + H2O F Urea Byproduct C->F + Product Amine (Side Reaction) E This compound D->E - CO2

Caption: Reaction pathway of the Hofmann rearrangement.

References

Technical Support Center: Synthesis of 2-Amino-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-5-fluoro-4-methylbenzoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and related compounds?

A1: Several synthetic pathways have been reported for compounds with similar structures. A prevalent method involves a multi-step process starting from a substituted aniline. For instance, a common route for 2-amino-5-fluorobenzoic acid begins with 4-fluoroaniline, which undergoes condensation with chloral hydrate and hydroxylamine hydrochloride. The resulting intermediate is then cyclized in concentrated sulfuric acid to form a 5-fluoro-1H-indole-2,3-dione, which is subsequently oxidized with hydrogen peroxide under alkaline conditions to yield the final product.[1] Alternative routes might involve the nitration of a fluorinated benzoic acid ester, followed by reduction, though this can lead to isomeric byproducts that are difficult to separate.[1]

Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of aminated and fluorinated benzoic acid derivatives often presents challenges such as:

  • Byproduct Formation: Nitration steps, if used, can produce unwanted isomers (e.g., 3-fluoro-2-nitro-benzoic acid esters) that are difficult to separate from the desired product.[1]

  • Harsh Reaction Conditions: Some synthetic steps may require high temperatures or strong acids, which can be challenging to manage on a large scale and may lead to charring or other side reactions.[1]

  • Purification Difficulties: The final product and intermediates may require multiple recrystallization steps to achieve high purity, which can lead to a decrease in the overall yield.[1]

  • Exothermic Reactions: Oxidation steps, for example with hydrogen peroxide, can be exothermic and require careful temperature control to prevent runaway reactions, especially at a larger scale.

Q3: How can I improve the purity of my final product?

A3: Purification of the final product, 2-amino-5-fluorobenzoic acid, can often be achieved through recrystallization.[1] Solvents such as xylene have been shown to be effective for this purpose.[1] Another common technique is alkali-dissolving and acid-precipitation, where the product is dissolved in a basic solution and then re-precipitated by the addition of acid, which can help to remove neutral impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Cyclization Step Incomplete reaction or side reactions due to improper temperature control.Ensure the reaction temperature is maintained within the optimal range (e.g., 85-90°C for the cyclization of N-(4-fluorophenyl)-2-(hydroxyimine) acetamide).[1] Monitor the reaction progress using an appropriate analytical method like TLC.
Formation of Dark-Colored Impurities Charring or side reactions at high temperatures, particularly during reactions in strong acids like concentrated sulfuric acid.Maintain strict temperature control and consider a slower rate of addition for reagents. The use of an ice bath for cooling after the reaction can also help to minimize the formation of byproducts.
Difficulty in Separating Isomeric Byproducts Similar physical properties of the desired product and the byproduct.Optimize the reaction conditions to minimize the formation of the byproduct. For purification, consider alternative recrystallization solvents or chromatographic methods if simple recrystallization is ineffective.
Runaway Reaction During Oxidation The exothermic nature of the oxidation reaction (e.g., with hydrogen peroxide) without adequate cooling.Ensure the reaction vessel is equipped with efficient cooling. Add the oxidizing agent dropwise or in portions to control the reaction rate and temperature. Monitor the internal temperature of the reaction closely.
Product Fails to Precipitate During pH Adjustment The pH is not within the optimal range for precipitation.Carefully adjust the pH of the solution. For anthranilic acid derivatives, precipitation is often most effective at a specific pH range (e.g., pH 4-5).[1] Use a calibrated pH meter for accurate measurement.

Experimental Protocols

Synthesis of 2-Amino-5-fluorobenzoic Acid via 5-fluoro-1H-indole-2,3-dione

This protocol is adapted from a known synthesis of a structurally related compound.[1]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimine) acetamide

  • Start with 4-fluoroaniline as the raw material.

  • Perform a condensation reaction with chloral hydrate and hydroxylamine hydrochloride.

  • Purify the resulting N-(4-fluorophenyl)-2-(hydroxyimine) acetamide by recrystallization with water.[1]

Step 2: Cyclization to 5-fluoro-1H-indole-2,3-dione

  • In a suitable reactor, add 98% concentrated sulfuric acid.

  • Heat the acid to 60°C ± 10°C.

  • Add the N-(4-fluorophenyl)-2-(hydroxyimine) acetamide from the previous step.

  • Maintain the reaction temperature at 85-90°C for approximately 20 minutes.[1]

  • After the reaction, pour the mixture into crushed ice to precipitate the orange-red solid product.

  • Filter and dry the product at a low temperature.

Step 3: Oxidation to 2-Amino-5-fluorobenzoic acid

  • Prepare a 15-25% (w/w) solution of sodium hydroxide or potassium hydroxide.

  • Add the 5-fluoro-1H-indole-2,3-dione to the alkaline solution.

  • Add hydrogen peroxide (the molar ratio of the dione to hydrogen peroxide should be between 1:2.5 and 1:4.0).[1]

  • Control the reaction temperature between 80-90°C.[1]

  • After the reaction is complete, filter to remove any solid impurities.

  • Cool the filtrate in an ice-water bath and adjust the pH to 4-5 with hydrochloric acid to precipitate the product.[1]

  • Filter the precipitate and recrystallize from xylene to obtain the final product.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for a Representative Synthesis of 2-Amino-5-fluorobenzoic acid.[1]

Step Key Reagents Temperature Time Yield Melting Point
Cyclization N-(4-fluorophenyl)-2-(hydroxyimine) acetamide, Conc. H₂SO₄85-90°C20 min89.9%216.9-217.2°C
Oxidation & Purification 5-fluoro-1H-indole-2,3-dione, H₂O₂, NaOH, HCl, Xylene80-90°C (Oxidation)-69.8%181.1-182.5°C

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation & Purification 4-Fluoroaniline 4-Fluoroaniline Condensation Condensation Reaction 4-Fluoroaniline->Condensation ChloralHydrate Chloral Hydrate ChloralHydrate->Condensation HydroxylamineHCl Hydroxylamine HCl HydroxylamineHCl->Condensation Purification1 Recrystallization (Water) Condensation->Purification1 Intermediate1 N-(4-fluorophenyl)-2- (hydroxyimine) acetamide Purification1->Intermediate1 Cyclization Cyclization (Conc. H2SO4, 85-90°C) Intermediate1->Cyclization Precipitation Precipitation in Ice Cyclization->Precipitation Intermediate2 5-fluoro-1H-indole-2,3-dione Precipitation->Intermediate2 Oxidation Oxidation (H2O2, NaOH, 80-90°C) Intermediate2->Oxidation pH_Adjustment pH Adjustment (HCl) Oxidation->pH_Adjustment Purification2 Recrystallization (Xylene) pH_Adjustment->Purification2 FinalProduct 2-Amino-5-fluorobenzoic acid Purification2->FinalProduct

Caption: Experimental workflow for the synthesis of 2-Amino-5-fluorobenzoic acid.

troubleshooting_logic Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct ReactionControl Reaction Control Issue Start->ReactionControl CheckTemp Verify Temperature Control LowYield->CheckTemp CheckPurity Analyze Starting Material Purity LowYield->CheckPurity OptimizeTime Optimize Reaction Time LowYield->OptimizeTime ByproductFormation Isomeric Byproduct Formation? ImpureProduct->ByproductFormation ColoredImpurities Dark-Colored Impurities? ImpureProduct->ColoredImpurities Recrystallize Optimize Recrystallization ImpureProduct->Recrystallize RunawayReaction Exothermic Runaway? ReactionControl->RunawayReaction Solution Implement Solution CheckTemp->Solution CheckPurity->Solution OptimizeTime->Solution ByproductFormation->Solution ColoredImpurities->Solution Recrystallize->Solution SlowAddition Implement Slow Reagent Addition RunawayReaction->SlowAddition ImproveCooling Enhance Cooling System RunawayReaction->ImproveCooling SlowAddition->Solution ImproveCooling->Solution

Caption: Troubleshooting logic for synthesis scale-up challenges.

References

Technical Support Center: Purity Assessment of 2-Amino-5-fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 2-Amino-5-fluoro-4-methylbenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The most common and effective methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used for structural confirmation and quantitative analysis (qNMR). Titrimetric methods, such as acid-base titration, can provide a measure of the overall acidic content.

Q2: What are the typical purity specifications for this compound?

A2: For research and development purposes, the purity of this compound is typically expected to be high, often ≥98%. The exact specification can depend on the intended application.

Q3: What are potential impurities in this compound?

A3: Potential impurities can originate from the synthetic route and degradation. These may include starting materials, intermediates, by-products of side reactions (e.g., isomers, over-methylated or de-fluorinated species), and residual solvents.

Q4: How should I prepare a sample of this compound for HPLC analysis?

A4: Accurately weigh a small amount of the sample (e.g., 10 mg) and dissolve it in a suitable diluent, which is often the mobile phase or a mixture of the mobile phase components (e.g., a 50:50 v/v mixture of water and acetonitrile). Ensure complete dissolution, using sonication if necessary, and filter the solution through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from damaging the HPLC system.[1]

Troubleshooting Guides

HPLC Analysis: Common Issues and Solutions
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the basic amino group and acidic silanol groups on the column's stationary phase.[2]1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the amino group to ensure it is protonated and reduce interaction with silanols. 2. Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanol activity. 3. Use a Mobile Phase Additive: Add a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block active silanol sites.[2] 4. Use a Modern, End-capped Column: Employ a column with high-purity silica and effective end-capping to minimize exposed silanol groups.
Poor Resolution Inadequate separation between the main peak and impurities.1. Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A lower organic content will generally increase retention and may improve resolution. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity. 3. Use a Different Stationary Phase: Consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
Ghost Peaks Contamination in the HPLC system or sample carryover.1. Run a Blank Gradient: Inject the mobile phase or diluent to see if the ghost peak is present. 2. Clean the Injector: Wash the injector needle and sample loop with a strong solvent. 3. Ensure High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases.
Baseline Noise or Drift Contaminated or improperly prepared mobile phase, detector issues, or system leaks.1. Degas the Mobile Phase: Ensure the mobile phase is adequately degassed to remove dissolved air.[1] 2. Check for Leaks: Inspect all fittings and connections for any signs of leakage.[1] 3. Flush the System: Flush the system with a strong solvent like isopropanol to remove any contaminants. 4. Check Detector Lamp: Ensure the detector lamp has sufficient energy and is not nearing the end of its life.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purity assessment of aminobenzoic acid derivatives using various analytical techniques.

Analytical Method Parameter Typical Value Reference
HPLC Purity≥98.0%[3]
Limit of Detection (LOD)~0.01%[4]
Limit of Quantitation (LOQ)~0.03%-
GC-MS Purity>99%-
Limit of Detection (LOD)6-44 ng/L (for fluorobenzoic acids after derivatization)[2][5]
qNMR Purity>99.0% (with internal standard)-

Note: The values presented are typical for related compounds and may vary depending on the specific method and instrumentation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general starting point for the purity analysis of this compound by RP-HPLC. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Chromatography data acquisition and processing software

Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of diluent (e.g., 50:50 water/acetonitrile) to obtain a concentration of about 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm or based on the UV spectrum of the analyte.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

GC-MS is particularly useful for identifying and quantifying volatile impurities and residual solvents. Derivatization is typically required for non-volatile compounds like aminobenzoic acids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent)

  • Derivatization reagents (e.g., BSTFA, diazomethane, or BF3-methanol)

Procedure:

  • Derivatization: React the sample with a suitable derivatizing agent to convert the carboxylic acid and amino groups into more volatile esters and amides. For example, esterification can be achieved by heating with BF3-methanol.[5]

  • Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Analysis: Inject the derivatized sample and acquire the data. Identify impurities by comparing their mass spectra with a library (e.g., NIST).

Visualizations

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for HPLC purity analysis.

troubleshooting_logic cluster_tailing Tailing Solutions cluster_resolution Resolution Solutions cluster_baseline Baseline Solutions start HPLC Issue Encountered peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes baseline_issue Baseline Noise/Drift? poor_resolution->baseline_issue No optimize_gradient Optimize Gradient/Isocratic Mix poor_resolution->optimize_gradient Yes degas Degas Mobile Phase baseline_issue->degas Yes add_tea Add TEA to Mobile Phase adjust_ph->add_tea new_column Use New/End-capped Column add_tea->new_column change_solvent Change Organic Solvent optimize_gradient->change_solvent change_column Use Different Column Chemistry change_solvent->change_column check_leaks Check for System Leaks degas->check_leaks flush_system Flush System check_leaks->flush_system

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Anthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated anthranilic acid derivatives, supported by experimental data and detailed protocols. The inclusion of fluorine can significantly modulate a molecule's physicochemical properties, leading to enhanced potency, selectivity, and metabolic stability.

Anthranilic acid and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and neurological effects. The substitution of hydrogen with fluorine can dramatically alter these activities. This guide will delve into specific examples, comparing key biological data and outlining the experimental methods used to generate these findings.

I. Modulation of GABAA Receptors: A Comparative Analysis of Fenamates

Fenamates, a class of N-arylanthranilic acids, are known to modulate the activity of γ-aminobutyric acid type A (GABAa) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation is a key mechanism for their potential anticonvulsant and neuroprotective effects. A comparison between the non-fluorinated mefenamic acid and the fluorinated flufenamic acid reveals the significant impact of fluorine on this activity.

Data Presentation: Potentiation of GABA-Evoked Currents
CompoundStructureDegree of Potentiation of GABA-Evoked Currents (at 100µM)
Mefenamic Acid (Non-fluorinated)[Image of Mefenamic Acid structure]Potentiates sub-maximal GABA (3µM) evoked whole-cell membrane currents.[1]
Flufenamic Acid (Fluorinated)[Image of Flufenamic Acid structure]Potentiates sub-maximal GABA (3µM) evoked whole-cell membrane currents.[1]

Note: While a direct quantitative comparison of EC50 values for potentiation is not provided in the cited source, both compounds are shown to enhance GABA-evoked currents, with mefenamic acid being described as the most potent and efficacious among the tested fenamates.[1]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in Cultured Hippocampal Neurons

The effects of fenamates on GABAa receptors were investigated using whole-cell patch-clamp recordings from cultured rat hippocampal neurons.

  • Cell Culture: Hippocampi were dissected from embryonic day 18 Wistar rat pups and dissociated. Neurons were plated on poly-L-lysine-coated glass coverslips and maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

  • Electrophysiology: Whole-cell membrane currents were recorded from neurons voltage-clamped at -60 mV. The external solution contained (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, and 2 CaCl2 (pH 7.3). The internal pipette solution contained (in mM): 140 CsCl, 11 EGTA, 10 HEPES, 2 MgCl2, 1 CaCl2, and 2 ATP (pH 7.3).

  • Drug Application: GABA and fenamates were applied to the neurons via a gravity-fed perfusion system. The potentiation of sub-maximal GABA-evoked currents by various concentrations of fenamates was measured.[1]

Signaling Pathway

GABAA_Modulation GABA GABA GABAA_Receptor GABAa Receptor GABA->GABAA_Receptor Binds to Orthosteric Site Fenamate Fenamate (e.g., Flufenamic Acid) Fenamate->GABAA_Receptor Binds to Allosteric Site Chloride_Influx Chloride Ion Influx GABAA_Receptor->Chloride_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

II. Antitubercular Activity: Investigating Fluorinated Anthranilic Acid Amides

Tuberculosis remains a significant global health threat, and the discovery of new antitubercular agents is crucial. Anthranilic acid derivatives have emerged as promising candidates. The introduction of fluorine can enhance their activity against Mycobacterium tuberculosis.

Data Presentation: Inhibition of M. tuberculosis

While a direct comparison with a non-fluorinated parent compound is not provided in the specific study, the inhibitory activity of a fluorinated anthranilic acid amide against M. tuberculosis highlights the potential of this chemical modification.

CompoundStructureMinimum Inhibitory Concentration (MIC90) against M. tuberculosis H37Rv
Fluorinated Anthranilic Acid Amide (Compound 16)[Image of Compound 16 structure from the study]100 µM[2]
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimycobacterial activity was evaluated by determining the MIC against M. tuberculosis H37Rv.

  • Bacterial Culture: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).

  • MIC Assay: The assay was performed in 96-well microplates. The compounds were serially diluted in the culture medium. A standardized inoculum of M. tuberculosis was added to each well.

  • Incubation and Reading: The plates were incubated at 37°C for 7-14 days. The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth.[2]

Experimental Workflow

Antitubercular_Activity_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Testing Start Starting Materials (Fluorinated Anthranilic Acid) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification MIC_Assay MIC Assay Purification->MIC_Assay Test Compound Culture M. tuberculosis Culture Culture->MIC_Assay Data_Analysis Data Analysis (IC50) MIC_Assay->Data_Analysis

III. Cyclooxygenase (COX) Inhibition: The Role of Fluorine in Anti-Inflammatory Activity

Nonsteroidal anti-inflammatory drugs (NSAIDs), including many anthranilic acid derivatives, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. Fluorination has been shown to enhance the COX-2 inhibitory activity and selectivity of these compounds.

Data Presentation: COX-2 Inhibition

A study on pterostilbene-carboxylic acid derivatives with an oxime ether moiety, which can be considered structurally related to modified anthranilic acids, demonstrated that a 4-fluorobenzyl substitution significantly enhanced the COX-2 inhibitory activity.

CompoundR2 SubstitutionIC50 (COX-2)
Compound 74-fluorobenzyl85.44 ± 3.88 nM[3]
Other Amide DerivativesVarious non-fluorinated substitutionsGenerally less potent[3]

Note: The study highlights a structure-activity relationship where the 4-fluorobenzyl substitution at the R2 position of the oxime ether moiety markedly enhances the COX-2 inhibitory activity of the amide derivatives.[3]

Experimental Protocols

In Vitro COX-2 Inhibition Assay

The COX-2 inhibitory activity of the synthesized compounds was evaluated using a COX-2 inhibitor screening assay kit.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid as the substrate were used.

  • Assay Procedure: The assay was performed in a 96-well plate. The test compounds at various concentrations were pre-incubated with the COX-2 enzyme. The reaction was initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, was measured colorimetrically according to the manufacturer's instructions.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of COX-2 activity (IC50) was calculated from the concentration-response curve.[3]

Logical Relationship

SAR_Logic cluster_compound Compound Structure cluster_activity Biological Activity Core Core Scaffold R2 R2 Substitution Fluorobenzyl 4-Fluorobenzyl R2->Fluorobenzyl Other_Subst Other Substitutions R2->Other_Subst Activity COX-2 Inhibition (IC50) High_Potency High Potency Fluorobenzyl->High_Potency Leads to Lower_Potency Lower Potency Other_Subst->Lower_Potency Leads to

Conclusion

The strategic incorporation of fluorine into the anthranilic acid scaffold consistently demonstrates a significant impact on biological activity. As evidenced by the modulation of GABAa receptors, enhanced antitubercular effects, and improved COX-2 inhibition, fluorination is a powerful tool for lead optimization in drug discovery. The electron-withdrawing nature and steric properties of fluorine can alter receptor binding, membrane permeability, and metabolic stability, often leading to more potent and selective drug candidates. The provided data and experimental protocols serve as a valuable resource for researchers aiming to leverage the "fluorine advantage" in the development of novel therapeutics based on the versatile anthranilic acid core.

References

A Comparative Analysis of Anthranilic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals on the Anti-Cancer Properties of Anthranilic Acid Derivatives

Anthranilic acid derivatives, a class of compounds structurally related to aspirin, have garnered significant attention in cancer research for their potential as anti-neoplastic agents. This guide provides a comparative overview of prominent anthranilic acid derivatives, focusing on their cytotoxic effects, their impact on critical cellular processes like apoptosis and cell cycle, and the underlying signaling pathways they modulate. The information presented herein is supported by experimental data from various studies, offering a valuable resource for scientists and clinicians in the field of oncology drug development.

Comparative Efficacy of Anthranilic Acid Derivatives

The anti-cancer activity of anthranilic acid derivatives varies depending on their chemical structure and the specific cancer cell type. This section summarizes the cytotoxic effects of several key derivatives across a range of human cancer cell lines, providing a comparative perspective on their potency.

Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables present a compilation of IC50 values for various anthranilic acid derivatives against breast, colon, and lung cancer cell lines, highlighting their differential cytotoxic activities.

Table 1: Comparative Cytotoxicity (IC50, µM) in Breast Cancer Cell Lines

DerivativeMCF-7MDA-MB-231
Tolfenamic Acid ~50-100~50-100
Mefenamic Acid >100>100
Flufenamic Acid ~64[1]Not Reported

Table 2: Comparative Cytotoxicity (IC50, µM) in Colon Cancer Cell Lines

DerivativeHCT-116HT-29SW480
Tolfenamic Acid ~50~50~50
Mefenamic Acid Not ReportedNot ReportedNot Reported
Flufenamic Acid Not ReportedNot ReportedNot Reported

Table 3: Comparative Cytotoxicity (IC50, µM) in Lung Cancer Cell Lines

DerivativeA549
Tolfenamic Acid ~50-75
Mefenamic Acid >100
Flufenamic Acid >148[1]

Table 4: Cytotoxicity (IC50, µM) of Other Anthranilic Acid Derivatives

DerivativeCell LineCancer TypeIC50 (µM)
Tranilast HOSOsteosarcoma130.4[2]
143BOsteosarcoma329.0[2]
U2OSOsteosarcoma252.4[2]
MG-63Osteosarcoma332.6[2]
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester (Compound 13) VariousMultipleNanomolar range[3]
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester (Compound 18) VariousMultipleNanomolar range[3]
Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. The following table summarizes the pro-apoptotic effects of different anthranilic acid derivatives.

Table 5: Comparative Analysis of Apoptosis Induction

DerivativeCancer Cell LineMethodKey Findings
Tolfenamic Acid Lung Cancer (A549)Not SpecifiedSignificantly increased the number of apoptotic cells[4]
Mefenamic Acid Not ReportedNot ReportedNot Reported
Flufenamic Acid Breast Cancer (MCF-7)DAPI Staining, DNA FragmentationInduced apoptotic cell death, evidenced by fragmented nuclei[1]
Tranilast Osteosarcoma (HOS, 143B, U2OS, MG-63)Flow CytometryIn combination with cisplatin, induced early and late apoptotic cell death[5]
Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Several anthranilic acid derivatives have been shown to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.

Table 6: Comparative Analysis of Cell Cycle Arrest

DerivativeCancer Cell LineMethodKey Findings
Tolfenamic Acid Not ReportedNot ReportedNot Reported
Mefenamic Acid Not ReportedNot ReportedNot Reported
Flufenamic Acid Not ReportedNot ReportedNot Reported
Tranilast Osteosarcoma (U2OS)Flow CytometryInduced a small increase in the G1 population[2]
Osteosarcoma (HOS, 143B, U2OS, MG-63)Flow CytometryIn combination with cisplatin, increased the proportion of cells in the G2/M phase[2][5]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of anthranilic acid derivatives are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

Tolfenamic Acid: Targeting Specificity Protein (Sp) Transcription Factors

Tolfenamic acid exerts its anti-cancer effects primarily through the degradation of Sp transcription factors (Sp1, Sp3, and Sp4).[4] These proteins are overexpressed in many cancers and regulate the expression of genes involved in cell growth, angiogenesis, and survival. By inducing the degradation of Sp proteins, tolfenamic acid downregulates their target genes, leading to the inhibition of tumor growth.[4][6]

Tolfenamic_Acid_Pathway Tolfenamic Acid Tolfenamic Acid Proteasome Proteasome Tolfenamic Acid->Proteasome Activates Sp1/Sp3/Sp4 Sp1/Sp3/Sp4 Proteasome->Sp1/Sp3/Sp4 Degrades Apoptosis Apoptosis Proteasome->Apoptosis Induces Sp Target Genes e.g., c-Met, VEGF, Survivin Sp1/Sp3/Sp4->Sp Target Genes Transcription Cell Growth Cell Growth Angiogenesis Angiogenesis Sp Target Genes->Cell Growth Promotes Sp Target Genes->Angiogenesis Promotes

Mechanism of Tolfenamic Acid
Mefenamic Acid: Inhibition of Aldo-Keto Reductase 1C (AKR1C)

Mefenamic acid has been shown to enhance the sensitivity of cancer cells to conventional chemotherapeutic agents by inhibiting the activity of aldo-keto reductase 1C (AKR1C) enzymes.[2][3] Overexpression of AKR1C enzymes is associated with drug resistance in several cancers. By inhibiting these enzymes, mefenamic acid can help overcome resistance and improve the efficacy of anti-cancer drugs.[2][3]

Mefenamic_Acid_Pathway cluster_cell Cancer Cell Chemotherapy Chemotherapy Cellular Damage Cellular Damage Chemotherapy->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis AKR1C AKR1C Drug Resistance Drug Resistance AKR1C->Drug Resistance Promotes Drug Resistance->Apoptosis Inhibits Mefenamic Acid Mefenamic Acid Mefenamic Acid->AKR1C Inhibits Flufenamic_Acid_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory & Pro-survival Genes Pro-inflammatory & Pro-survival Genes NF-κB->Pro-inflammatory & Pro-survival Genes Transcription Cell Survival & Proliferation Cell Survival & Proliferation Pro-inflammatory & Pro-survival Genes->Cell Survival & Proliferation Flufenamic Acid Flufenamic Acid Flufenamic Acid->IKK Inhibits Flufenamic Acid->NF-κB Inhibits Experimental_Workflow start Start: Select Cancer Cell Lines treat Treat cells with Anthranilic Acid Derivatives (various concentrations and time points) start->treat mtt Cytotoxicity Assessment (MTT Assay) treat->mtt ic50 Determine IC50 mtt->ic50 apoptosis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle pathway Mechanism of Action Studies (Western Blot, etc.) apoptosis->pathway cell_cycle->pathway end End: Data Analysis & Comparison pathway->end

References

Validation of 2-Amino-5-fluoro-4-methylbenzoic Acid as a Specific Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on 2-Amino-5-fluoro-4-methylbenzoic acid as a validated enzyme inhibitor.

While the broader class of fluorinated benzoic acid derivatives has been explored in drug discovery for various targets, there is currently no published data to support the role of this compound as an inhibitor of any specific enzyme.

This guide, therefore, cannot provide a direct comparison of its performance with other alternatives due to the absence of the following critical information:

  • Target Enzyme Identification: The specific enzyme or enzyme family that this compound is proposed to inhibit has not been publicly disclosed or characterized.

  • Quantitative Inhibition Data: Key performance metrics such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are essential for comparing the potency of inhibitors, are not available.

  • Specificity and Selectivity Data: There are no studies detailing the selectivity of this compound for a particular enzyme over others, a crucial aspect of its validation.

  • Experimental Protocols: Detailed methodologies for assays used to validate its inhibitory activity have not been published.

General Experimental Workflow for Enzyme Inhibitor Validation

For researchers interested in validating a novel compound like this compound as an enzyme inhibitor, a general experimental workflow is outlined below. This workflow represents a standard approach in the field of enzymology and drug discovery.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Compound Acquisition & Purity Analysis B Primary Enzyme Activity Assay (e.g., Spectrophotometric, Fluorometric) A->B Initial Screening C IC50 Determination (Dose-Response Curve) B->C Potency Assessment D Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics) C->D Characterize Interaction E Selectivity Profiling (Against Related Enzymes) D->E Determine Specificity F Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) E->F Confirm Target Interaction in Cells G Downstream Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G Assess Functional Consequences H Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) G->H Evaluate Biological Effect

Caption: A generalized workflow for the validation of a novel enzyme inhibitor.

Hypothetical Data Presentation

Should data for this compound become available, it would be presented in a structured format for clear comparison. Below is a hypothetical table illustrating how such data would be organized against potential alternatives for a fictional enzyme, "Kinase X."

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Selectivity (fold vs. Kinase Y)
This compound Kinase X Data Not Available Data Not Available Data Not Available
Alternative AKinase X155100
Alternative BKinase X502050
Alternative CKinase X51.5200

Standard Experimental Protocols

The following are examples of detailed methodologies that would be necessary to validate an enzyme inhibitor.

Enzyme Activity Assay (Spectrophotometric)
  • Objective: To measure the rate of the enzymatic reaction and the effect of the inhibitor.

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Assay buffer (specific to the enzyme's optimal pH and ionic strength)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the change in absorbance over time at a specific wavelength using the microplate reader. The wavelength depends on the substrate or product being colored.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Mechanism of Inhibition Studies (Michaelis-Menten Kinetics)
  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Procedure:

    • Perform the enzyme activity assay as described above.

    • Use a range of fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, vary the substrate concentration over a wide range.

    • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of inhibition.

Conclusion

At present, this compound is not a validated enzyme inhibitor with publicly accessible data. The information and protocols provided in this guide are based on established principles of enzyme kinetics and drug discovery and are intended to serve as a resource for the potential future investigation of this and other novel compounds. Researchers are encouraged to publish their findings to contribute to the collective scientific understanding.

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors: A Case Study on 2-Amino-5-fluoro-4-methylbenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of representative kinase inhibitors that share structural or functional similarities with 2-amino-5-fluoro-4-methylbenzoic acid derivatives. Due to the limited publicly available cross-reactivity data for this specific class of compounds, this guide will utilize data from a well-characterized type II kinase inhibitor, compound 7a , to illustrate the principles and methodologies of assessing kinase inhibitor selectivity. The supporting experimental data, detailed protocols, and pathway visualizations are intended to aid researchers in designing and interpreting their own cross-reactivity studies.

Understanding Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical factor in drug development, as it minimizes off-target effects and ensures that the observed biological responses are attributable to the inhibition of the intended target.[1] Kinase inhibitors can be broadly classified based on their binding mode, with type II inhibitors stabilizing the inactive "DFG-out" conformation of the kinase. This binding mode can offer a higher degree of selectivity compared to ATP-competitive type I inhibitors.[2]

Quantitative Cross-Reactivity Profile of a Representative Type II Kinase Inhibitor

The following tables summarize the inhibitory activity of compound 7a , a potent and selective type II Lck inhibitor, against its primary target and a panel of other kinases.[3][4] This data is presented to exemplify how cross-reactivity is quantified and compared.

Table 1: In Vitro Potency of Compound 7a Against a Panel of Kinases

Target KinaseIC50 (nM)Fold Selectivity vs. Lck
Lck23.01
DDR1>1000>43
Fgr1155
Bmx29913
Blk>1000>43

Data derived from in vitro kinase assays.[3][4]

Table 2: Selectivity of Compound 7a and its Derivatives Against Structurally Similar Src Family Kinases

CompoundLck IC50 (nM)c-Src IC50 (nM)Selectivity (c-Src/Lck)
7a 23.0>1000>43
7b --<10
7c --<10
7d --High
7e --High

Data indicates that compound 7a shows high selectivity for Lck over the structurally similar c-Src kinase.[3][4] The stereochemistry and specific moieties on the inhibitor scaffold play a crucial role in determining this selectivity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in assessing the cross-reactivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: Lck Kinase Assay)

This biochemical assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Materials:

    • Recombinant human Lck kinase

    • ATP (Adenosine triphosphate)

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

    • Test compound (e.g., Compound 7a) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • A solution of the Lck enzyme and the peptide substrate is prepared in the assay buffer.

    • The test compound is serially diluted in DMSO and then added to the wells of the 384-well plate.

    • The enzyme/substrate mixture is added to the wells containing the test compound and incubated for a short period (e.g., 10 minutes) at room temperature.

    • The kinase reaction is initiated by adding ATP to each well.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Kinome-Wide Selectivity Profiling (e.g., KinomeScan™)

This high-throughput screening method assesses the binding of a test compound against a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of test compound bound to the kinase is measured by quantitative PCR of a DNA tag conjugated to the kinase.

  • Procedure:

    • A solution of the test compound at a fixed concentration (e.g., 1 µM) is prepared.

    • The test compound is incubated with a panel of DNA-tagged kinases.

    • The kinase-compound mixtures are passed over a column containing the immobilized ligand.

    • Kinases that are bound to the test compound will not bind to the immobilized ligand and will be washed off the column.

    • The amount of each kinase remaining on the column is quantified by qPCR.

    • The results are typically reported as the percentage of the kinase that is inhibited by the test compound at the tested concentration.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This cell-based assay measures the binding of a test compound to its target kinase within intact cells.[1]

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the active site of the kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Cells are engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

    • The cells are plated in a multi-well plate and incubated with a cell-permeable fluorescent tracer.

    • The test compound is serially diluted and added to the wells.

    • After an incubation period, the NanoBRET substrate is added, and the luminescence and fluorescence signals are measured.

    • The BRET ratio is calculated, and the data is used to determine the cellular IC50 value.

Visualizations

Signaling Pathway

Lck_Signaling_Pathway TCR TCR Activation Lck Lck TCR->Lck recruits & activates ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates Vav1 Vav1 LAT_SLP76->Vav1 activates DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Ras_MAPK Ras/MAPK Pathway Vav1->Ras_MAPK NFAT NFAT Activation DAG_IP3->NFAT AP1 AP-1 Activation Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression Compound7a Compound 7a (Lck Inhibitor) Compound7a->Lck inhibits

Caption: Simplified Lck signaling pathway in T-cell activation and the point of inhibition.

Experimental Workflow

Cross_Reactivity_Workflow Start Start: Synthesized Compound Primary_Assay Primary Target Biochemical Assay (e.g., Lck IC50) Start->Primary_Assay Potent Potent Inhibitor? Primary_Assay->Potent Kinome_Screen Broad Kinome Screen (e.g., KinomeScan at 1µM) Potent->Kinome_Screen Yes Stop End: Low Potency Potent->Stop No Off_Target_Analysis Analyze Off-Targets Kinome_Screen->Off_Target_Analysis Dose_Response Off-Target IC50 Determination Off_Target_Analysis->Dose_Response Hits Identified Cellular_Assay Cellular Target Engagement Assay (e.g., NanoBRET) Off_Target_Analysis->Cellular_Assay No Significant Hits Dose_Response->Cellular_Assay Final_Profile Generate Selectivity Profile Cellular_Assay->Final_Profile

Caption: General experimental workflow for assessing kinase inhibitor cross-reactivity.

References

comparing the efficacy of different synthetic routes to 2-Amino-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal synthetic pathway for key pharmaceutical intermediates is a critical decision in drug development, impacting efficiency, scalability, and cost. This guide provides a comparative analysis of two plausible synthetic routes to 2-Amino-5-fluoro-4-methylbenzoic acid, a valuable building block in medicinal chemistry. The comparison is based on established chemical transformations, with supporting data from analogous reactions found in the literature.

Executive Summary

Two primary synthetic strategies are evaluated:

  • Route A: The Isatin Route - This three-step synthesis commences with 4-fluoro-3-methylaniline and proceeds through an N-aryl-2-(hydroxyimino)acetamide intermediate, which is then cyclized to a substituted isatin. The final product is obtained by oxidative cleavage of the isatin ring. This route is adapted from a patented method for a structurally similar compound, suggesting a well-defined and potentially high-yielding pathway.[1]

  • Route B: The Nitration-Reduction Route - This proposed four-step sequence begins with the commercially available 2-bromo-5-fluorotoluene. The synthesis involves carboxylation via a Grignard reaction, followed by regioselective nitration and subsequent reduction of the nitro group to the desired amine. While this route utilizes classical organic reactions, the compatibility of the Grignard reagent with certain functionalities and the control of regioselectivity during nitration are key considerations.

The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols, and workflow visualizations.

Data Presentation

The following tables summarize the key quantitative data for the two proposed synthetic routes to this compound. The data for each step is derived from analogous reactions reported in the literature.

Table 1: Comparison of Synthetic Routes

ParameterRoute A: Isatin RouteRoute B: Nitration-Reduction Route
Starting Material 4-Fluoro-3-methylaniline2-Bromo-5-fluorotoluene
Number of Steps 34
Key Intermediates N-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)acetamide, 5-fluoro-6-methyl-1H-indole-2,3-dione5-Fluoro-4-methylbenzoic acid, 5-Fluoro-4-methyl-2-nitrobenzoic acid
Estimated Overall Yield ~65-75%~45-60%
Key Reagents Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid, Hydrogen peroxideMagnesium, Carbon dioxide, Nitric acid, Sulfuric acid, SnCl₂ or H₂/Pd
Potential Challenges Handling of viscous intermediates, potential for side reactions during cyclization.Grignard reagent preparation requires strictly anhydrous conditions, regioselectivity of nitration.

Table 2: Step-by-Step Efficacy Comparison

RouteStepReactionReagentsTypical Yield
A 1CondensationChloral hydrate, NH₂OH·HCl, Na₂SO₄80-91%
A 2CyclizationConcentrated H₂SO₄85-90%
A 3Oxidative CleavageH₂O₂, NaOH84-96%
B 1Grignard CarboxylationMg, CO₂, H₃O⁺70-85%
B 2NitrationHNO₃, H₂SO₄70-80%
B 3Nitro ReductionSnCl₂, HCl or H₂/Pd85-95%

Experimental Protocols

The following are detailed experimental methodologies for the key steps in each proposed synthetic route. These protocols are adapted from established procedures for similar substrates and may require optimization for the synthesis of this compound.

Route A: Isatin Route

Step 1: Synthesis of N-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)acetamide

This procedure is adapted from the synthesis of isonitrosoacetanilide.

  • In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium sulfate (e.g., 150 g) in water (e.g., 500 mL).

  • To this solution, add chloral hydrate (e.g., 0.11 mol).

  • In a separate beaker, prepare a solution of 4-fluoro-3-methylaniline (0.1 mol) in water (e.g., 200 mL) and concentrated hydrochloric acid (e.g., 0.1 mol).

  • Add the aniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (e.g., 0.3 mol) in water (e.g., 150 mL).

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 5-Fluoro-6-methyl-1H-indole-2,3-dione

This procedure is based on the cyclization of isonitrosoacetanilides.

  • In a flask equipped with a mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (e.g., 150 mL) to 50°C.

  • Slowly add the dry N-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)acetamide (e.g., 0.1 mol) in portions, maintaining the temperature between 60-70°C. Use an ice bath for cooling as the reaction is exothermic.

  • After the addition is complete, heat the mixture to 80°C for 10-15 minutes.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice (e.g., 1.5 L).

  • Allow the mixture to stand for about 1 hour to allow for complete precipitation of the isatin product.

  • Collect the orange-red solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 3: Synthesis of this compound

This protocol is adapted from the oxidative cleavage of 7-fluoroisatin.[2]

  • In a three-necked flask fitted with a dropping funnel and a thermometer, suspend 5-fluoro-6-methyl-1H-indole-2,3-dione (e.g., 0.05 mol) in a 1 M aqueous sodium hydroxide solution (e.g., 100 mL).

  • Cool the mixture in an ice bath and add 30% hydrogen peroxide (e.g., 0.1 mol) dropwise over 30-45 minutes, keeping the temperature below 40°C.

  • After the addition is complete, allow the reaction to stir for 1.5-2 hours at room temperature.

  • Carefully acidify the reaction mixture with 3 M hydrochloric acid to a pH of approximately 1-2 to precipitate the product.

  • Stir the mixture for an additional hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Route B: Nitration-Reduction Route

Step 1: Synthesis of 5-Fluoro-4-methylbenzoic acid

This protocol follows a general procedure for Grignard carboxylation.[3][4]

  • Set up a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (e.g., 0.12 mol) in the flask.

  • Add a solution of 2-bromo-5-fluorotoluene (0.1 mol) in anhydrous diethyl ether (e.g., 100 mL) dropwise to the magnesium. A small crystal of iodine may be needed to initiate the reaction.

  • Once the Grignard reagent formation is complete, cool the flask in a dry ice/acetone bath.

  • Bubble dry carbon dioxide gas through the stirred solution, or pour the Grignard solution onto crushed dry ice.

  • Allow the mixture to warm to room temperature and then quench by carefully adding a cold, dilute solution of hydrochloric or sulfuric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the carboxylic acid.

Step 2: Synthesis of 5-Fluoro-4-methyl-2-nitrobenzoic acid

This protocol is a general method for the nitration of an aromatic ring.[5][6][7]

  • In a flask cooled in an ice-salt bath, add 5-fluoro-4-methylbenzoic acid (e.g., 0.1 mol) to concentrated sulfuric acid (e.g., 50 mL).

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL), keeping the temperature low.

  • Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the reaction temperature below 10°C.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of this compound

This procedure outlines the reduction of an aromatic nitro group using tin(II) chloride.[8][9][10]

  • In a round-bottom flask, dissolve 5-fluoro-4-methyl-2-nitrobenzoic acid (e.g., 0.05 mol) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (e.g., 0.15 mol) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution.

  • The product may precipitate upon neutralization. If not, extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product.

Mandatory Visualization

Below are the graphical representations of the synthetic workflows.

Route A: Isatin Route cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidative Cleavage A 4-Fluoro-3-methylaniline B N-(4-fluoro-3-methylphenyl)- 2-(hydroxyimino)acetamide A->B Chloral hydrate, NH₂OH·HCl C 5-Fluoro-6-methyl- 1H-indole-2,3-dione B->C H₂SO₄ D 2-Amino-5-fluoro- 4-methylbenzoic acid C->D H₂O₂, NaOH

Caption: Workflow for Route A: The Isatin Route.

Route B: Nitration-Reduction Route cluster_0 Step 1: Grignard Carboxylation cluster_1 Step 2: Nitration cluster_2 Step 3: Nitro Reduction A 2-Bromo-5-fluorotoluene B 5-Fluoro-4-methylbenzoic acid A->B 1. Mg, Et₂O 2. CO₂ 3. H₃O⁺ C 5-Fluoro-4-methyl- 2-nitrobenzoic acid B->C HNO₃, H₂SO₄ D 2-Amino-5-fluoro- 4-methylbenzoic acid C->D SnCl₂ or H₂/Pd

Caption: Workflow for Route B: The Nitration-Reduction Route.

References

A Comparative Guide to the Applications of 2-Amino-5-fluoro-4-methylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant in the successful development of novel therapeutic agents. Fluorinated benzoic acids, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide provides a comparative analysis of 2-Amino-5-fluoro-4-methylbenzoic acid and its isomers as versatile building blocks in the synthesis of bioactive compounds, with a focus on their applications as enzyme inhibitors and antimicrobial agents.

Comparative Biological Activity of Isomeric Aminofluorobenzoic Acid Derivatives

The precise positioning of amino, fluoro, and methyl groups on the benzoic acid core profoundly influences the biological activity of the resulting derivatives. While specific data for this compound is limited in publicly available research, a comparative analysis of related isomers provides valuable insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

Enzyme Inhibition

Derivatives of aminofluorobenzoic acids have shown significant promise as inhibitors of various enzymes, particularly kinases, which are crucial targets in oncology and immunology. The substitution pattern on the aromatic ring plays a pivotal role in determining the potency and selectivity of these inhibitors.

For instance, derivatives of the related compound 2-fluoro-5-methylbenzoic acid have been synthesized and evaluated as inhibitors of adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain. The resulting pyrimidinone derivatives have demonstrated potent inhibition of AC1.[1]

Table 1: Comparison of Inhibitory Activity of a Pyrimidinone Derivative

Parent ScaffoldTarget EnzymeInhibitory Concentration (IC50)Reference Compound Example
2-Fluoro-5-methylbenzoic acidAdenylyl Cyclase 1 (AC1)0.54 µMA pyrimidinone derivative[1]

This data underscores the potential of fluorinated and methylated benzoic acid scaffolds in the design of potent enzyme inhibitors. The specific arrangement of functional groups in this compound suggests its utility in generating derivatives with unique binding interactions.

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Fluorobenzoylthiosemicarbazide Derivatives against Staphylococcus aureus

Compound IDFluorobenzoyl PositionN4-Aryl SubstituentMIC (µg/mL) against S. aureus ATCC 25923
15ameta3-CF₃3.91
15bmeta4-CF₃7.82
16bpara4-CF₃7.82
7ameta3-Cl>125

Source: Adapted from a comparative study on fluorobenzoylthiosemicarbazides.[2]

The data indicates that the presence and position of a trifluoromethyl (CF₃) group are critical for potent antibacterial activity.[2] This suggests that derivatives of this compound, which also contains a methyl group, could be promising candidates for antimicrobial drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below is a representative protocol for the synthesis of a related fluorinated aminobenzoic acid, which can be adapted for the synthesis of derivatives of this compound.

Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline

This multi-step synthesis provides a general framework for the preparation of the title compound's isomers.

Step 1: Synthesis of 1-(2-amino-5-fluorophenyl)-2,2,2-trichloroethanone

  • In a 20 ml round-bottom flask under a nitrogen atmosphere, combine 4-fluoroaniline (0.01 mmol), aluminum chloride (0.05 mmol), and dichloro methane (DCM).

  • Cool the mixture to 0°C.

  • Add trichloroacetyl chloride (0.03 mmol) to the reaction mixture.

  • Reflux the mixture for 16 hours.

  • Pour the mixture into ice water and adjust the pH to 2.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic extracts and concentrate to obtain the product as a dark oil.[3]

Step 2: Synthesis of methyl-2-amino-5-fluorobenzoate

  • Dissolve the product from Step 1 (0.01 mmol) in methanol.

  • Add sodium methoxide (25% w/t in methanol) at 0°C.

  • Stir the mixture for 1 hour and adjust the pH to 6.

  • Extract the resulting solution with DCM and concentrate to get the product as a brown solid.[3]

Step 3: Synthesis of 2-Amino-5-fluorobenzoic acid

  • Dissolve the product from Step 2 (0.01 mmol) in tetrahydrofuran (10 ml).

  • Add 1 N Lithium hydroxide (0.03 mmol) at room temperature.

  • Stir the mixture at 60°C for 6 hours.

  • Cool the reaction mixture to 0°C and adjust the pH to 5.

  • Collect the precipitate and dry it in a vacuum to obtain the final product.[3]

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from a benzoic acid scaffold.

G A Starting Material (e.g., 2-Amino-5-fluoro- 4-methylbenzoic acid) B Chemical Synthesis (Amidation, Esterification, etc.) A->B C Purification and Characterization (Chromatography, NMR, MS) B->C D In vitro Biological Screening (Enzyme Assays, Cell-based Assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Synthesis H In vivo Studies (Animal Models) G->H

Caption: A general experimental workflow for a drug discovery program.

Representative Kinase Signaling Pathway

Derivatives of aminobenzoic acids are often designed to target protein kinases. The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for such inhibitors.

G Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 Phosphorylation RTK->P1 Grb2 Grb2/Sos P1->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, etc. TF->Response Inhibitor Kinase Inhibitor (e.g., from 2-Amino-5-fluoro- 4-methylbenzoic acid) Inhibitor->Raf Inhibition

Caption: A simplified receptor tyrosine kinase signaling pathway.

References

Benchmarking 2-Amino-5-fluoro-4-methylbenzoic Acid Against Known IDO1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 2-Amino-5-fluoro-4-methylbenzoic acid against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway, which plays a significant role in immune regulation and is a key target in oncology and neurodegenerative disease research.[1][2][3][4] This document presents a framework for evaluating novel compounds like this compound by benchmarking them against well-characterized inhibitors with supporting experimental protocols.

Introduction to IDO1 and the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1] The first and rate-limiting step of this pathway is catalyzed by either Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO).[1][4] IDO1 is an attractive therapeutic target as its upregulation in pathological conditions can lead to an immunosuppressive microenvironment by depleting tryptophan and producing bioactive metabolites like kynurenine.[3][4][5] Inhibition of IDO1 is a promising strategy to restore T-cell function and enhance anti-tumor immunity.[5]

This guide focuses on comparing the inhibitory potential of this compound, a novel compound of interest, with three clinically investigated IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the benchmarked compounds against IDO1. As no public experimental data for this compound is available, its values are presented as hypothetical placeholders for the purpose of this guide.

CompoundEnzymatic IC50 (Human IDO1)Cell-Based IC50 (HeLa cells)
This compound Hypothetical ValueHypothetical Value
Epacadostat (INCB024360)~10 nM[6][7] - 71.8 nM[3][8]~10 nM[4][7]
Navoximod (GDC-0919)28 nM[9][10]70 nM[9] - 75 nM[11][12]
Linrodostat (BMS-986205)1.7 nM[13][14]1.1 nM (HEK293 cells)[1][5][13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate and reproducible assessment of IDO1 inhibition.

Recombinant Human IDO1 Enzymatic Assay

This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of N'-formylkynurenine.

Materials:

  • Purified recombinant human IDO1 protein

  • Test compounds (e.g., this compound, known inhibitors)

  • L-tryptophan

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 321 nm

Protocol:

  • Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[2][15]

  • Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add purified recombinant IDO1 enzyme to each well.

  • Initiate the reaction by adding L-tryptophan.

  • Immediately measure the increase in absorbance at 321 nm over time, which corresponds to the formation of N'-formylkynurenine.[6]

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

HeLa Cell-Based IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity in a cellular context. HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human IFN-γ

  • Test compounds

  • L-tryptophan

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (DMAB) reagent

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 480 nm

Protocol:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.[15][16]

  • The following day, treat the cells with IFN-γ to induce IDO1 expression, along with various concentrations of the test compounds.[15]

  • Add L-tryptophan to the cell culture medium.[15]

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatant.

  • Terminate the enzymatic reaction and hydrolyze N-formylkynurenine to kynurenine by adding TCA and incubating at 50°C for 30 minutes.[15][16]

  • Centrifuge the plate to pellet any precipitate.[16]

  • Transfer the supernatant to a new 96-well plate.

  • Add DMAB reagent, which reacts with kynurenine to produce a yellow-colored product.[16]

  • Measure the absorbance at 480 nm.[16]

  • Create a standard curve with known concentrations of kynurenine to determine the kynurenine concentration in the samples.

  • Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows involved in the assessment of IDO1 inhibitors.

G cluster_pathway Kynurenine Pathway Tryptophan Tryptophan IDO1 IDO1 / TDO Tryptophan->IDO1 N_Formylkynurenine N'-Formylkynurenine IDO1->N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Downstream Inhibitor This compound (and other inhibitors) Inhibitor->IDO1

Caption: The Kynurenine Pathway and the site of action for IDO1 inhibitors.

G cluster_workflow HeLa Cell-Based IDO1 Inhibition Assay Workflow A Seed HeLa Cells B Induce IDO1 with IFN-γ + Add Test Compound A->B C Incubate (24-48h) B->C D Collect Supernatant C->D E Hydrolyze with TCA D->E F React with DMAB E->F G Measure Absorbance (480 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the cell-based IDO1 activity assay.

References

Comparative Analysis of 2-Amino-5-fluoro-4-methylbenzoic Acid Activity: An In Vitro and In Vivo Correlation Study Based on a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo studies, nor any correlation data, for the compound 2-Amino-5-fluoro-4-methylbenzoic acid. Therefore, this comparative guide focuses on a closely related and well-researched structural analog, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , to provide insights into the potential biological activities and mechanisms that a compound of this class may exhibit. The information presented herein is based on published experimental data for 5F 203 and its prodrug, Phortress.

Introduction to 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, also known as 5F 203, is a novel experimental antitumor agent that has demonstrated potent and selective activity against a range of human cancer cell lines, both in vitro and in vivo.[1][2] Its mechanism of action is distinct from many conventional chemotherapeutics and relies on tumor-specific metabolic activation.[1][3] This guide will compare its performance based on available preclinical data.

Data Presentation: In Vitro and In Vivo Activity of 5F 203

The following tables summarize the quantitative data from key in vitro and in vivo studies on 5F 203.

Table 1: Summary of In Vitro Activity of 5F 203

Assay TypeCell Line(s)Concentration RangeDuration of ExposureObserved EffectReference(s)
Antitumor Activity MKN-45 and AGS (gastric carcinoma)≤ 0.09 µmol/L (IC50)Not SpecifiedPotent and selective antitumor activity[4]
DNA Damage (Single and Double Strand Breaks) MCF-7 (breast carcinoma)10 nmol/L – 10 µmol/L24–72 hoursDose- and time-dependent DNA damage[1][3]
DNA Damage (Single Strand Breaks and DNA-Protein Cross-links) MCF-7 (breast carcinoma)Not SpecifiedNot SpecifiedInduction of single-strand breaks and DNA-protein cross-links[5]
Cell Cycle Analysis MCF-7 (breast carcinoma)10 nmol/L – 10 µmol/L24, 48, and 72 hoursSelective cell cycle perturbation[1][3]
CYP1A1 Induction MKN-45 (gastric carcinoma)Not SpecifiedNot Specified>50-fold induction of CYP1A1 transcription[4]

Table 2: Summary of In Vivo Activity of 5F 203 (from Phortress Administration)

Animal ModelTumor TypeDrug/Prodrug and DosageAdministration RouteKey FindingsReference(s)
Xenograft-bearing mice MCF-7 and MDA-MB-435 (breast carcinoma)Phortress (20 mg/kg)Intraperitoneal (i.p.)DNA damage observed in sensitive (MCF-7) tumor cells[1][3]
Xenograft mice MKN-45 and AGS (gastric carcinoma)5F 203 (5 mg/kg)Not SpecifiedSignificant efficacy against both xenografts (P < .01)[4]
Human breast and ovarian tumor xenografts in nude mice Breast and Ovarian CarcinomaNot SpecifiedNot SpecifiedSuperior potency compared to other analogs[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Experimental Protocols

1. Single Cell Gel Electrophoresis (SCGE / Comet Assay) for DNA Damage Quantification [1][3]

  • Cell Treatment: Benzothiazole-sensitive (MCF-7) and resistant (MDA-MB-435) breast carcinoma cells were treated with 5F 203 at concentrations ranging from 10 nmol/L to 10 µmol/L for 24 to 72 hours.

  • Slide Preparation: Cells were suspended in low-melting-point agarose and layered onto microscope slides.

  • Lysis: The slides were immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: The DNA was denatured and unwound under alkaline conditions (pH > 13). Electrophoresis was then performed to allow the migration of fragmented DNA from the nucleus, creating a "comet" shape.

  • Staining and Visualization: The DNA was stained with a fluorescent dye (e.g., propidium iodide) and visualized using fluorescence microscopy. The extent of DNA damage was quantified by measuring the length and intensity of the comet tail.

2. Cell Cycle Analysis by Flow Cytometry [1][3]

  • Cell Exposure: MCF-7 cells were exposed to 5F 203 at concentrations from 10 nmol/L to 10 µmol/L for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed, and fixed in cold ethanol.

  • DNA Staining: The fixed cells were treated with RNase to remove RNA and then stained with propidium iodide, which intercalates with DNA.

  • Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer. The intensity of the propidium iodide fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

In Vivo Experimental Protocol

1. Human Tumor Xenograft Model [1][3]

  • Animal Model: Immunodeficient mice (e.g., nude mice) were used.

  • Tumor Implantation: Human cancer cells (e.g., MCF-7 and MDA-MB-435 breast cancer cells, or MKN-45 and AGS gastric cancer cells) were implanted subcutaneously or intraperitoneally into the mice.

  • Drug Administration: Once tumors reached a specified size, the mice were treated with the lysylamide prodrug of 5F 203, Phortress, typically administered intraperitoneally at a dose of 20 mg/kg, or with 5F 203 directly at a dose of 5 mg/kg.[1][4]

  • Tumor Analysis: After a defined treatment period (e.g., 24 hours), tumors were excised, and the cells were recovered for further analysis, such as SCGE to assess DNA damage or Western blotting to measure protein expression.[1][4]

  • Efficacy Assessment: Tumor volume was measured at regular intervals to determine the extent of tumor growth inhibition.

Mandatory Visualization

Signaling Pathway of 5F 203 Bioactivation and Action

G 5F_203 5F 203 AhR_complex Inactive AhR Complex 5F_203->AhR_complex Active_AhR Active AhR-5F 203 Complex AhR_complex->Active_AhR Translocates to Nucleus XRE Xenobiotic Response Element (XRE) Active_AhR->XRE Binds to CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Induces Transcription CYP1A1_protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_protein Translation Bioactivation Metabolic Bioactivation Electrophilic_species Reactive Electrophilic Species Bioactivation->Electrophilic_species 5F_203_cyto 5F 203 5F_203_cyto->Bioactivation CYP1A1_protein_cyto CYP1A1 Protein CYP1A1_protein_cyto->Bioactivation Catalyzes DNA Cellular DNA DNA_adducts DNA Adducts DNA_damage DNA Strand Breaks (SSB & DSB) DNA_adducts->DNA_damage Leads to Cell_cycle_arrest Cell Cycle Arrest (G2/M) DNA_damage->Cell_cycle_arrest Induces Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Results in Electrophilic_species_nuc Reactive Electrophilic Species Electrophilic_species_nuc->DNA Covalently Binds to

Caption: Mechanism of 5F 203 bioactivation and antitumor action.

Experimental Workflow for In Vivo Xenograft Studies

G Start Start Implant Implant Human Tumor Cells (e.g., MCF-7, MKN-45) into Immunodeficient Mice Start->Implant Tumor_growth Allow Tumors to Grow to a Predetermined Size Implant->Tumor_growth Treatment Administer Phortress (prodrug) or 5F 203 to Mice (e.g., 20 mg/kg, i.p.) Tumor_growth->Treatment Monitor Monitor Tumor Volume and Animal Well-being Treatment->Monitor Endpoint Endpoint Reached (e.g., 24 hours post-treatment or significant tumor growth) Monitor->Endpoint Excise Excise Tumors Endpoint->Excise Analysis Perform Downstream Analyses: - Single Cell Gel Electrophoresis (DNA Damage) - Western Blot (Protein Expression) - Immunohistochemistry Excise->Analysis Data Quantitative Data Analysis: - Tumor Growth Inhibition - Biomarker Modulation Analysis->Data End End Data->End

Caption: Workflow for assessing in vivo efficacy in xenograft models.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-5-fluoro-4-methylbenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-5-fluoro-4-methylbenzoic acid, a halogenated aromatic compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following disposal procedures are based on the safety data sheets of structurally similar compounds and general best practices for the disposal of halogenated organic waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Identify the waste as a "halogenated organic solid."

    • This waste must be segregated from non-halogenated chemical waste to prevent dangerous reactions and to facilitate proper disposal by a licensed facility.[1]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting the solid waste. The container should be in good condition and have a secure lid.[2]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Avoid using chemical formulas or abbreviations.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]

    • This area should be away from general laboratory traffic and incompatible materials. Ensure the container is kept closed except when adding waste.[2]

  • Disposal Request and Pickup:

    • Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3]

    • Provide them with all necessary information about the waste, as indicated on the label.

  • Decontamination of Empty Containers:

    • If the original container of this compound is to be disposed of, it must be properly decontaminated.

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[3] The rinsate must be collected and disposed of as hazardous waste.[3]

    • Once decontaminated, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general quantitative guidelines for laboratory chemical waste, which should be applied in the absence of specific information.

ParameterGuidelineSource
Maximum Accumulation Volume (Hazardous Waste)55 gallons[2]
Maximum Accumulation (Acutely Hazardous Waste)1 quart[2]
pH Range for Neutralized Aqueous Waste6.0 - 8.0[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_decon Empty Container Decontamination start Start: Have 2-Amino-5-fluoro-4- methylbenzoic acid waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Original Container is Empty start->empty_container If container is empty fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as 'Halogenated Organic Solid Waste' fume_hood->identify segregate Segregate from Non-Halogenated Waste identify->segregate container Use a Labeled, Compatible Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed contact_ehs->end triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->container Add to waste dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container

References

Personal protective equipment for handling 2-Amino-5-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-5-fluoro-4-methylbenzoic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting.

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Damage: May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly as a dust.[1][2][3]

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against chemical exposure. The minimum required PPE for handling this compound is summarized below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a risk of splashing.[1][4]Protects against dust particles and splashes, which can cause serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a long-sleeved, fully-buttoned lab coat.[1]Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]Minimizes the inhalation of airborne particles that can cause respiratory irritation.[2][3]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[1][6]Protects feet from potential spills.[1]
Operational and Disposal Plans

A systematic approach to handling, from preparation to disposal, is essential for safety.

Preparation:

  • Thoroughly read the available safety information for similar compounds.

  • Ensure all necessary PPE is available and in good condition.[1]

  • Verify that eyewash stations and safety showers are accessible and operational.[3][5]

Handling:

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid dust generation and inhalation.[1][2]

  • Avoid all direct contact with the substance.[1]

  • Do not eat, drink, or smoke in the work area.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

  • Do not let the product enter drains.

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]
Inhalation Remove the person to fresh air and keep comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][5]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

SafeHandlingWorkflow Prep Preparation ReadSDS Review Safety Data (of analogous compounds) Prep->ReadSDS GatherPPE Gather Required PPE Prep->GatherPPE CheckSafetyEquip Check Safety Equipment (Fume Hood, Eyewash) Prep->CheckSafetyEquip Handling Handling ReadSDS->Handling GatherPPE->Handling CheckSafetyEquip->Handling UseFumeHood Work in Fume Hood Handling->UseFumeHood DonPPE Wear Appropriate PPE Handling->DonPPE AvoidContact Avoid Direct Contact and Dust Generation Handling->AvoidContact Emergency Emergency Procedures Handling->Emergency PostHandling Post-Handling UseFumeHood->PostHandling DonPPE->PostHandling AvoidContact->PostHandling WashHands Wash Hands Thoroughly PostHandling->WashHands CleanArea Clean Work Area PostHandling->CleanArea StoreProperly Store Chemical Securely PostHandling->StoreProperly Disposal Disposal WashHands->Disposal CleanArea->Disposal StoreProperly->Disposal CollectWaste Collect Contaminated Waste and Excess Chemical Disposal->CollectWaste DisposeWaste Dispose According to Regulations Disposal->DisposeWaste EyeContact Eye Contact: Rinse with Water Emergency->EyeContact SkinContact Skin Contact: Wash with Soap & Water Emergency->SkinContact Inhalation Inhalation: Move to Fresh Air Emergency->Inhalation Ingestion Ingestion: Seek Medical Attention Emergency->Ingestion SeekMedical Seek Medical Attention (if symptoms persist) EyeContact->SeekMedical SkinContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.